1H-Indazole-4-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKZHHIUOZGUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621137 | |
| Record name | 1H-Indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677306-38-6 | |
| Record name | 1H-Indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Historical Synthesis of 1H-Indazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1H-Indazole-4-carboxylic Acid, a significant heterocyclic compound in medicinal chemistry. The document details the key synthetic methodologies, including the seminal route from 3-methyl-2-nitrobenzoic acid. It offers structured data on reaction protocols and quantitative metrics to facilitate reproducibility and further research. Visual diagrams of the synthetic pathways are provided to enhance understanding of the chemical transformations involved.
Introduction: The Emergence of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, has long been a privileged scaffold in drug discovery, with its derivatives exhibiting a wide array of biological activities. The parent compound, indazole, was first synthesized by Emil Fischer. While the indazole core is of great interest, the specific substitution pattern significantly influences its pharmacological properties. This compound, in particular, serves as a crucial building block for the synthesis of various bioactive molecules, finding applications in the development of anti-inflammatory and anticancer agents. Its carboxylic acid functionality provides a convenient handle for further chemical modifications.
This guide focuses on the historical synthesis of this compound, providing a detailed account of the early methods that paved the way for its use in modern drug development.
The Seminal Synthesis by Boekelheide and Orlando
A pivotal moment in the history of this compound synthesis was the method developed by V. Boekelheide and C. M. Orlando, Jr. This route established a reliable pathway from a readily accessible starting material, 3-methyl-2-nitrobenzoic acid. The overall synthetic strategy involves three key transformations:
-
Nitration of m-toluic acid to produce 3-methyl-2-nitrobenzoic acid.
-
Reduction of the nitro group to an amine, yielding 2-amino-3-methylbenzoic acid.
-
Diazotization of the amino group followed by intramolecular cyclization to form the indazole ring.
The logical workflow of this synthetic approach is depicted below.
Caption: Synthetic pathway to this compound.
Experimental Protocols and Data
This section provides detailed experimental methodologies for the key steps in the historical synthesis of this compound, primarily based on the work of Boekelheide and Orlando and related procedures for the preparation of the requisite starting materials.
Synthesis of 3-Methyl-2-nitrobenzoic Acid
The synthesis of the key precursor, 3-methyl-2-nitrobenzoic acid, is typically achieved through the nitration of 3-methylbenzoic acid (m-toluic acid).
Experimental Protocol:
To a stirred mixture of fuming nitric acid, an equimolar amount of 3-methylbenzoic acid is added portion-wise while maintaining the temperature below 0 °C with an ice-salt bath. After the addition is complete, the mixture is stirred for an additional hour at the same temperature. The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
| Parameter | Value |
| Starting Material | 3-Methylbenzoic Acid |
| Reagents | Fuming Nitric Acid |
| Reaction Temperature | < 0 °C |
| Reaction Time | 1 hour |
| Work-up | Precipitation in ice-water |
| Purification | Recrystallization from ethanol |
Synthesis of 2-Amino-3-methylbenzoic Acid
The reduction of the nitro group in 3-methyl-2-nitrobenzoic acid to an amino group is a critical step. Various reducing agents can be employed for this transformation. A common and effective method involves catalytic hydrogenation.
Experimental Protocol:
3-Methyl-2-nitrobenzoic acid is dissolved in a suitable solvent, such as ethanol, and a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon) is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 2-3 atm) at room temperature. The reaction is monitored until the theoretical amount of hydrogen is consumed. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 2-amino-3-methylbenzoic acid.[1]
| Parameter | Value |
| Starting Material | 3-Methyl-2-nitrobenzoic Acid |
| Reagents | H₂, 10% Pd/C |
| Solvent | Ethanol |
| Pressure | 2-3 atm |
| Temperature | Room Temperature |
| Work-up | Filtration and solvent evaporation |
| Yield | > 92%[1] |
Synthesis of this compound
The final step in the Boekelheide and Orlando synthesis involves the diazotization of 2-amino-3-methylbenzoic acid, followed by an intramolecular cyclization to form the indazole ring.
Experimental Protocol:
A solution of 2-amino-3-methylbenzoic acid in dilute hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise with vigorous stirring, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred for a further 30 minutes at the same temperature. The diazonium salt solution is then slowly warmed to room temperature and may require gentle heating to facilitate the cyclization and expulsion of nitrogen gas. The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.
| Parameter | Value |
| Starting Material | 2-Amino-3-methylbenzoic Acid |
| Reagents | Sodium Nitrite, Hydrochloric Acid |
| Reaction Temperature | 0-5 °C (diazotization), then warming |
| Reaction Time | ~30 minutes for diazotization |
| Work-up | Filtration |
| Purification | Recrystallization if necessary |
Alternative and Modern Synthetic Approaches
While the Boekelheide and Orlando method represents a cornerstone in the synthesis of this compound, several other strategies for the construction of the indazole ring have been developed over the years. These include:
-
Jacobson Indazole Synthesis: This involves the cyclization of N-nitroso-o-alkylanilines.
-
Davis-Beirut Reaction: A reaction between a 1,2,3-benzoxadiazole and a primary or secondary amine.
-
Palladium-catalyzed cross-coupling reactions: Modern methods often employ transition metal catalysis to form the key N-N bond or to construct the bicyclic system in a more convergent manner.
These newer methods may offer advantages in terms of yield, substrate scope, and milder reaction conditions, reflecting the continuous evolution of synthetic organic chemistry.
Conclusion
The historical synthesis of this compound, particularly the route established by Boekelheide and Orlando, provides a fundamental example of classical synthetic organic chemistry. The transformation of a substituted benzene derivative through a series of well-defined steps—nitration, reduction, and diazotization/cyclization—remains a valuable case study for the construction of heterocyclic systems. Understanding these foundational methods is crucial for researchers and drug development professionals as they continue to innovate and develop new synthetic pathways to this important class of compounds. The detailed protocols and data presented in this guide serve as a practical resource for the scientific community engaged in the synthesis and application of indazole derivatives.
References
An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Indazole-4-carboxylic Acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data and standardized experimental methodologies.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Chemical Structure | PubChem CID: 21982323 | |
| Molecular Formula | C₈H₆N₂O₂ | [1][2][3][4] |
| Molecular Weight | 162.15 g/mol | [1][2][3][4] |
| CAS Number | 677306-38-6 | [1][2] |
| Appearance | Yellow solid | [5] |
| Melting Point | 288-293 °C | [2] |
| Boiling Point | Not experimentally determined. Predicted: 443.7±18.0 °C | [6][7] |
| pKa (acid dissociation constant) | Not experimentally determined. Predicted for 1H-indazole-7-carboxylic acid: 3.71±0.10 | [6][7] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [6][7] |
| logP (octanol-water partition coefficient) | Not experimentally determined. |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are generalized for small organic compounds and are applicable to this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).[8][9]
Solubility Determination
This protocol outlines a qualitative method to determine the solubility of this compound in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Spatula
-
Graduated pipettes or cylinders
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a test tube.
-
Solvent Addition: A specific volume of the desired solvent (e.g., 1 mL of water, ethanol, DMSO, etc.) is added to the test tube.
-
Mixing: The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Observation: The sample is visually inspected for the presence of undissolved solid. The solubility is typically categorized as:
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration: The solution is placed in a beaker with a stir bar and the pH electrode is submerged. The standardized base is added in small, precise increments from the burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Apparatus:
-
Separatory funnel or screw-cap vials
-
Shaker
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The mixture is then allowed to stand, or centrifuged, to ensure complete phase separation.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.
Caption: Workflow for Physicochemical Profiling.
This guide provides a foundational understanding of the physicochemical properties of this compound and the experimental approaches to determine them. This information is crucial for its application in scientific research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. bio-protocol.org [bio-protocol.org]
- 5. pennwest.edu [pennwest.edu]
- 6. 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 [m.chemicalbook.com]
- 7. 1H-indazole-7-carboxylic acid | 677304-69-7 [amp.chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
- 12. acdlabs.com [acdlabs.com]
Spectroscopic Profile of 1H-Indazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a derivative of the indazole scaffold, it serves as a crucial building block for the synthesis of a variety of bioactive molecules, including potential anti-inflammatory and anticancer agents.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
It is important to note that while extensive research has been conducted on indazole derivatives[2][3][4][5], publicly available, complete experimental spectra specifically for this compound are limited. Therefore, this guide combines available data with predicted values based on analogous compounds and fundamental spectroscopic principles to offer a robust analytical profile.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | PubChem[6] |
| Molecular Weight | 162.15 g/mol | Sigma-Aldrich |
| Monoisotopic Mass | 162.042927438 Da | PubChem[6] |
| Melting Point | 288-293 °C | Sigma-Aldrich |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.[7]
¹H NMR Spectroscopy
Table 1: ¹H NMR Data for Methyl 1H-indazole-4-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Aromatic Protons) |
| Predicted ~8.3 | s | H3 |
| Predicted ~7.9 | d | H5 or H7 |
| Predicted ~7.5 | t | H6 |
| Predicted ~7.3 | d | H7 or H5 |
| Predicted ~4.0 | s | -OCH₃ |
Note: The assignments are predictive and based on general indazole chemical shifts. The exact positions of H5 and H7 would require 2D NMR experiments for confirmation. For this compound, the -OCH₃ signal would be absent, and a broad singlet corresponding to the carboxylic acid proton (-COOH) would be expected at δ > 12 ppm. The aromatic proton signals are expected to be at similar, though not identical, chemical shifts.
¹³C NMR Spectroscopy
While specific experimental ¹³C NMR data for this compound is not available in the searched literature, the Teixeira et al. publication suggests this data has been collected for a range of indazole carboxylic acids.[2][8] Based on the known chemical shifts for indazole and the effect of a carboxylic acid substituent, the following are predicted chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | -COOH |
| ~140 | C7a |
| ~135 | C3 |
| ~128 | C6 |
| ~125 | C3a |
| ~122 | C5 |
| ~120 | C4 |
| ~110 | C7 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3100 | Medium | N-H stretch |
| 1725-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1620-1580 | Medium | C=C and C=N stretching (Aromatic rings) |
| 1320-1210 | Medium | C-O stretch |
| 950-910 | Broad, Medium | O-H bend (out-of-plane) |
The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.[7]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Ratio | Predicted Identity |
| 162.04 | [M]⁺ (Molecular Ion) |
| 145.04 | [M - OH]⁺ |
| 117.04 | [M - COOH]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid aromatic carboxylic acid like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[11] For ¹H NMR, a typical experiment involves acquiring 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm) or the residual solvent signal.
IR Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic absorption bands.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample solution into the mass spectrometer via an electrospray ionization (ESI) source in either positive or negative ion mode. ESI is a soft ionization technique suitable for polar molecules.
-
Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.
-
Data Analysis: Determine the m/z of the molecular ion and compare the experimentally measured exact mass to the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.
Workflow Visualization
The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H6N2O2 | CID 21982323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bloomtechz.com [bloomtechz.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
Tautomeric Forms and Stability of 1H-Indazole-4-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of numerous therapeutic agents. A critical, yet often nuanced, aspect of their chemistry is the phenomenon of annular tautomerism, which can profoundly influence their physicochemical properties, biological activity, and patentability. This technical guide provides a comprehensive examination of the tautomeric forms of 1H-indazole-4-carboxylic acid, focusing on the equilibrium between the 1H- and 2H-tautomers, the factors governing their relative stability, and the experimental and computational methodologies employed for their characterization.
Introduction to Indazole Tautomerism
Indazole, a bicyclic heteroaromatic system, can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is characterized by a benzenoid structure, while the 2H-tautomer possesses a quinonoid form.[1] Generally, the 1H-tautomer is thermodynamically more stable and is the predominant form in the gas phase, in solution, and in the solid state.[1][2] This increased stability is often attributed to the greater aromaticity of its benzenoid structure.[1]
The tautomeric equilibrium is a dynamic process influenced by several factors, including:
-
Substituent Effects: The electronic nature and position of substituents on the indazole ring can significantly alter the relative stabilities of the tautomers.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can preferentially stabilize one tautomer over the other.[3]
-
Solid-State Effects: Crystal packing forces and intermolecular interactions, such as hydrogen bonding, can dictate the predominant tautomer in the solid state.
For drug development professionals, a thorough understanding and control of tautomerism are crucial as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.
Tautomeric Forms of this compound
The two principal tautomers of indazole-4-carboxylic acid are this compound and 2H-indazole-4-carboxylic acid. The equilibrium between these two forms is a key consideration in its application in drug design and synthesis.
Stability of Tautomeric Forms
Computational Analysis
While specific computational studies exclusively on this compound are not extensively reported in the literature, a wealth of data on the parent indazole and other substituted derivatives consistently shows the greater stability of the 1H-tautomer.[2][4] Theoretical calculations, primarily using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have quantified this energy difference.
Table 1: Calculated Relative Energies of Indazole Tautomers
| Tautomer System | Method/Basis Set | Phase | ΔE (1H → 2H) (kcal/mol) | Reference |
| Indazole | MP2/6-31G** | Gas | ~3.6 | [5] |
| Indazole | B3LYP/6-311++G(d,p) | Gas | ~4.8 | [5] |
| 1-Methyl-indazole | - | - | 3.2-3.6 | [5] |
| Indazole | - | - | 2.3 | [5] |
| Indazole | B3LYP/6-31G* | Gas | 5.3 | [4] |
| Indazole | MP2/cc-pVTZ | Gas | 3.25 | [4] |
Note: 1 kcal/mol = 4.184 kJ/mol
These computational studies highlight that the 1H-tautomer is consistently favored by approximately 2.3 to 5.3 kcal/mol. The carboxylic acid group at the 4-position, being an electron-withdrawing group, is expected to influence the electron distribution in the benzene ring but is unlikely to reverse the inherent stability preference for the 1H-tautomer.
Experimental Observations
Experimental data corroborates the computational findings. In the vast majority of cases, indazole derivatives crystallize in the more stable 1H-tautomeric form.[2] However, it is noteworthy that in some specific cases of substituted indazoles, the 2H-tautomer has been found to be more stable, often due to specific intramolecular or intermolecular interactions.[4]
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the hydrolysis of its corresponding ester, which can be synthesized via cyclization reactions.
Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate and subsequent hydrolysis
This procedure is adapted from a known synthesis of a similar indazole derivative.[6]
Step 1: Synthesis of Ethyl 1H-indazole-3-carboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv) in anhydrous tetrahydrofuran (THF).
-
Reaction Execution: Cool the mixture to -78 °C and add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) dropwise.
-
Work-up: After the reaction is complete (monitored by TLC), concentrate the mixture and partition between ethyl acetate and saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic layers over magnesium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography to yield ethyl 1H-indazole-3-carboxylate.[6]
Step 2: Hydrolysis to this compound
While a specific protocol for the 4-carboxylic acid was not found, a general hydrolysis procedure is as follows:
-
Reaction Setup: Dissolve the ethyl 1H-indazole-4-carboxylate precursor in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Hydrolysis: Add an excess of a base, such as sodium hydroxide or lithium hydroxide, and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Remove the alcohol under reduced pressure and acidify the aqueous residue with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Isolation: Filter the solid, wash with water, and dry under vacuum to obtain this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the qualitative and quantitative analysis of tautomeric mixtures in solution. The chemical shifts of protons and carbons, particularly those in the pyrazole ring, are highly sensitive to the position of the N-H proton.
Protocol: Tautomeric Ratio Determination by ¹H NMR
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant temperature.
-
Signal Assignment: Identify and assign the signals corresponding to each tautomer. This may require 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment.
-
Quantification: Integrate the well-resolved signals characteristic of each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Differences between 1H- and 2H-Indazole Tautomers
| Nucleus | 1H-Tautomer | 2H-Tautomer |
| ¹H NMR | ||
| H3 | Typically downfield | Typically upfield |
| H7 | Typically downfield due to proximity to N1-H | Less affected |
| ¹³C NMR | ||
| C3 | Typically downfield | Typically upfield |
| C7a | Typically upfield | Typically downfield |
Note: These are general trends and the exact chemical shifts will be influenced by the carboxylic acid substituent and the solvent.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including the precise location of the hydrogen atom on the pyrazole ring, thus unambiguously identifying the tautomeric form present in the solid state.
Protocol: Tautomer Identification by X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The location of the N-H proton will confirm the tautomeric form.
Conclusion
The tautomerism of this compound is a critical aspect of its chemistry, with the 1H-tautomer being the thermodynamically more stable form. This stability is supported by extensive computational and experimental data for the parent indazole system. For professionals in drug discovery and development, a comprehensive characterization of the tautomeric forms of any indazole-based compound is imperative. The detailed experimental protocols provided in this guide for synthesis, NMR spectroscopy, and X-ray crystallography offer a robust framework for such investigations, enabling the rational design and development of novel indazole-containing therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Pivotal Role of 1H-Indazole-4-carboxylic Acid: A Technical Guide for Heterocyclic Chemistry in Drug Discovery
For Immediate Release
[City, State] – December 27, 2025 – As the landscape of medicinal chemistry continuously evolves, the demand for versatile heterocyclic building blocks has never been greater. Among these, 1H-Indazole-4-carboxylic acid has emerged as a cornerstone scaffold in the design and synthesis of novel therapeutic agents. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the synthesis, functionalization, and application of this pivotal molecule, with a particular focus on its role in the development of targeted cancer therapies.
The indazole core is a privileged structure in medicinal chemistry, renowned for its ability to mimic the interactions of native purine bases with biological targets. The strategic placement of a carboxylic acid group at the 4-position of the 1H-indazole ring system provides a versatile handle for a variety of chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[1]
Synthesis of the Core Building Block
The journey into the chemical diversity of indazole-based compounds begins with the efficient synthesis of the this compound core. While various methods exist for the construction of the indazole ring, a common and effective strategy involves the cyclization of appropriately substituted precursors. A representative synthetic pathway is outlined below.
Experimental Protocol: Synthesis of this compound
A multi-step synthesis starting from 2-methylbenzoic acid can be employed to generate the core scaffold. The key steps involve bromination, nitration, esterification, and reductive cyclization, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.
Step 1: Synthesis of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate
(This serves as an illustrative precursor, from which the carboxylic acid can be obtained via hydrolysis)
To a solution of a suitable aminoester intermediate in an appropriate solvent, a cyclopentyl halide is added in the presence of a base. The reaction mixture is heated to facilitate the N-alkylation of the indazole ring.
Step 2: Hydrolysis to 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
To a solution of the methyl ester in a mixture of methanol and water, an excess of a base such as sodium hydroxide is added.[2] The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).[2] The methanol is then removed under reduced pressure, and the aqueous residue is acidified to precipitate the carboxylic acid, which is then filtered, washed, and dried.[2]
Applications in Drug Discovery: A Focus on Kinase Inhibition
Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The indazole scaffold serves as an effective hinge-binding motif, while modifications at the 4-position via the carboxylic acid group allow for tailored interactions with the solvent-exposed regions of the kinase active site.
Amide Coupling: A Gateway to Chemical Diversity
A primary strategy for functionalizing this compound is through amide bond formation. This reaction allows for the introduction of a wide array of substituents, enabling the fine-tuning of a compound's biological activity and physicochemical properties.
Experimental Protocol: General Amide Coupling
In a round-bottom flask, this compound (1 equivalent) is dissolved in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).[2] A coupling agent, such as HATU (1.1 equivalents), and a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA) (3 equivalents), are added to activate the carboxylic acid.[3] The desired amine (1-1.2 equivalents) is then introduced, and the reaction is stirred at room temperature for several hours.[2][3] Reaction progress is monitored by TLC, and upon completion, the product is isolated through aqueous workup and purified by chromatography or recrystallization.
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro inhibitory activities of various indazole derivatives against key oncological targets and cancer cell lines. This data highlights the potency and selectivity that can be achieved through modifications of the this compound scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1-1.6 | - | - | [4] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10-140 | - | - | [4] |
| Indazole Derivative 2f | - | - | 4T1 (Breast) | 0.23 | [5] |
| Indazole Derivative 6o | - | - | K562 (Leukemia) | 5.15 | [6] |
| Indazole Derivative 9u | FGFR1 | 3.3 | - | 0.468 | [7] |
Table 1: Inhibitory Activities of Selected Indazole-Based Compounds
| Synthetic Step | Reaction Type | Typical Yield (%) | Reference |
| Amide Coupling (HATU) | Amide bond formation | 60-90 | [8] |
| Suzuki Coupling | C-C bond formation | 70-95 | [9] |
| Ester Hydrolysis | Saponification | >90 | [2] |
Table 2: Representative Reaction Yields for Indazole Derivative Synthesis
Key Signaling Pathways Targeted by Indazole Derivatives
Many therapeutic agents derived from this compound exert their effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for indazole-based inhibitors.
References
- 1. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 7. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 1H-Indazole-4-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indazole-4-carboxylic acid and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this scaffold, focusing on its antimicrobial, antifungal, and anticancer properties. Detailed experimental protocols for key screening assays are presented, along with a summary of available quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the potential mechanisms of action, including the inhibition of the bacterial cell division protein FtsZ and the modulation of the p53/MDM2 signaling pathway in cancer cells, through detailed diagrams. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents based on the indazole framework.
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives having been developed as therapeutic agents.[1] this compound, a key derivative, has garnered significant interest due to its versatile chemical nature and potential as a building block for the synthesis of novel bioactive molecules.[2] Preliminary studies have indicated that compounds bearing this core structure exhibit a range of biological activities, making them attractive candidates for further investigation in drug discovery programs. This guide will delve into the foundational screening methodologies and available data for this compound and its close analogs.
Synthesis of this compound
A plausible synthetic route could start from 2-methyl-3-nitrobenzoic acid. The methyl group can be halogenated, followed by reaction with a hydrazine to form a phenylhydrazine intermediate. Subsequent intramolecular cyclization would yield the indazole ring. The nitro group can then be reduced to an amino group, which can be diazotized and replaced with a hydrogen atom to afford the 1H-indazole scaffold. Finally, the carboxylic acid at the 4-position would be present from the starting material.
For a more direct, albeit potentially lower-yielding approach, the synthesis could proceed via the hydrolysis of a corresponding ester, such as ethyl 1H-indazole-4-carboxylate. The ester can be synthesized through various methods, including cycloaddition reactions. The hydrolysis is typically achieved by reacting the ester with a base like potassium hydroxide, followed by acidification to yield the carboxylic acid.[4]
Biological Screening Protocols
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound and its derivatives can be determined using established methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Antifungal Susceptibility Testing
The antifungal activity can be assessed using the mycelial growth inhibition assay, which is particularly useful for filamentous fungi.
Experimental Protocol: Mycelial Growth Inhibition Assay
-
Preparation of Fungal Culture:
-
Grow the test fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until it forms a mature mycelial mat.
-
-
Preparation of Test Plates:
-
Prepare a series of agar plates containing different concentrations of the test compound. The compound is typically dissolved in a solvent like DMSO and then mixed with the molten agar before pouring the plates.
-
A control plate containing only the solvent should also be prepared.
-
-
Inoculation:
-
Cut a small disc (e.g., 5 mm diameter) from the edge of the mature fungal colony.
-
Place the mycelial disc in the center of each test and control plate.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period, or until the fungal growth in the control plate reaches the edge of the plate.
-
-
Data Analysis:
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the percentage of inhibition against the compound concentration.
-
Anticancer Activity Screening
The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity, providing a measure of the anticancer potential of a compound.[5]
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT by metabolically active cells into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.
-
Quantitative Data on Biological Activity
While extensive quantitative data for this compound is not widely published, numerous studies on its derivatives provide valuable insights into the potential of this scaffold. The following tables summarize representative data for antimicrobial, antifungal, and anticancer activities of various indazole derivatives.
Table 1: Antimicrobial Activity of Indazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 4-bromo-1H-indazole derivative 9 | S. pyogenes PS | 4 | [6] |
| 4-bromo-1H-indazole derivative 18 | Penicillin-resistant S. aureus | More potent than 3-MBA | [6] |
| 1,3-diphenyl pyrazole derivative 20 | A. baumannii | 4 | [7] |
Table 2: Antifungal Activity of Indazole Derivatives
| Compound | Organism | EC50 (µg/mL) | Reference |
| 1,2,4-Oxadiazole derivative 4f | R. solani | 12.68 | [8] |
| 1,2,4-Oxadiazole derivative 4f | C. capsica | 8.81 | [8] |
| 1,3,4-Oxadiazole compound LMM6 | C. albicans | 8-32 (MIC) | [9] |
Table 3: Anticancer Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Indazole-3-amine derivative 6o | K562 (chronic myeloid leukemia) | 5.15 | [5][10] |
| Indazole-3-amine derivative 5k | Hep-G2 (hepatoma) | 3.32 | [5] |
| Curcumin indazole analog 3b | WiDr (colorectal carcinoma) | 27.20 | [11] |
Potential Mechanisms of Action and Signaling Pathways
Inhibition of Bacterial FtsZ
Several indazole derivatives have been identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[6] FtsZ is a crucial protein in bacterial cell division, polymerizing at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the division machinery. Inhibition of FtsZ polymerization or GTPase activity disrupts Z-ring formation, leading to filamentation and eventual cell death. This makes FtsZ an attractive target for novel antibiotics.
Caption: Inhibition of bacterial cell division via FtsZ protein targeting.
Modulation of the p53/MDM2 Pathway
In cancer therapy, some indazole derivatives have been suggested to exert their effects through the modulation of the p53/MDM2 signaling pathway.[5][10] The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function. Inhibitors of the p53-MDM2 interaction can restore p53 activity, leading to the induction of apoptosis in cancer cells.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Solubility of 1H-Indazole-4-carboxylic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1H-Indazole-4-carboxylic Acid, a key building block in medicinal chemistry and pharmaceutical research. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a thorough understanding of its general solubility profile, detailed experimental protocols for determining solubility, and a logical workflow for such an analysis. This guide is intended to empower researchers to accurately assess the solubility of this compound in their specific applications.
Introduction to this compound
This compound is a heterocyclic compound featuring an indazole core with a carboxylic acid substituent at the 4-position. This structure imparts a combination of aromatic and polar characteristics, influencing its solubility in various solvents. The indazole moiety itself is a bicyclic aromatic system composed of a fused benzene and pyrazole ring. The presence of the carboxylic acid group introduces a site for hydrogen bonding and potential ionization, which are critical factors in its dissolution behavior. The specific arrangement of these functional groups in this compound dictates its interactions with different solvent molecules.
Solubility Profile of this compound
Direct quantitative solubility data for this compound in a range of common organic solvents is not widely available in peer-reviewed literature or technical data sheets. However, based on its chemical structure and data from structurally related compounds, a qualitative solubility profile can be inferred.
Table 1: Summary of Solubility Data for this compound and a Structurally Related Compound
| Solvent | This compound Solubility | 1H-Imidazole-4-carboxylic acid Solubility (for comparison) |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | 10 mg/mL (requires sonication)[1] |
| Methanol | Slightly Soluble | Insoluble |
| Ethanol | Likely Slightly Soluble | Insoluble |
| Acetone | Likely Sparingly Soluble | Insoluble |
| Dichloromethane (DCM) | Likely Insoluble | Insoluble |
| Ethyl Acetate | Likely Sparingly Soluble | Insoluble |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Data not available |
| Water | Insoluble (in neutral pH) | Soluble |
Note: The solubility of this compound is inferred from general principles of organic chemistry and qualitative statements. The quantitative data for 1H-Imidazole-4-carboxylic acid is provided as a reference for a structurally similar, though smaller, heterocyclic carboxylic acid and should not be considered a direct substitute.
The low solubility in non-polar solvents like dichloromethane is expected due to the polar carboxylic acid and the N-H group of the indazole ring. Polar aprotic solvents like DMSO and DMF are generally better solvents for such compounds due to their ability to act as hydrogen bond acceptors and their high polarity. Protic solvents like methanol and ethanol can engage in hydrogen bonding with the solute, leading to some degree of solubility. The solubility in aqueous solutions is expected to be highly pH-dependent; as a carboxylic acid, its solubility will increase significantly in basic conditions due to the formation of the more soluble carboxylate salt.
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following section details a standard methodology based on the equilibrium shake-flask method, which is a widely accepted technique for determining the solubility of a solid in a liquid.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker or rotator capable of constant agitation and temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Sample Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve using standard solutions of known concentrations is necessary for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
3.3. Method Validation
To ensure the accuracy and reliability of the solubility data, the analytical method (HPLC or UV-Vis) should be validated for linearity, accuracy, precision, and specificity for this compound in the chosen solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This relationship should be determined experimentally if the compound is to be used at various temperatures.
-
pH: For ionizable compounds like carboxylic acids, pH is a critical factor in aqueous and protic organic solvents. The solubility of this compound is expected to increase dramatically in basic solutions due to the deprotonation of the carboxylic acid group to form the more soluble carboxylate anion.
-
Solvent Polarity and Hydrogen Bonding Capability: The choice of solvent is paramount. Solvents that can effectively solvate both the polar carboxylic acid group and the aromatic indazole ring will exhibit higher solubilizing capacity.
-
Presence of Co-solvents: The use of a co-solvent system can sometimes enhance solubility beyond what is achievable with a single solvent.
Conclusion
References
CAS number and molecular structure of 1H-Indazole-4-carboxylic Acid
An In-depth Technical Guide to 1H-Indazole-4-carboxylic Acid
This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthetic approaches, and its role as a key building block in medicinal chemistry.
Chemical Identity and Molecular Structure
This compound is a heterocyclic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring, with a carboxylic acid functional group attached at the 4-position.[1] This arrangement makes it a valuable scaffold and intermediate in the synthesis of more complex bioactive molecules.[1]
CAS Number: 677306-38-6[1]
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical properties and predict the characteristic spectroscopic signals for this compound based on its structure.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1][2] |
| Appearance | Yellow solid | [1] |
| Purity | ≥ 95% (by HPLC) | [1] |
| IUPAC Name | This compound | [2] |
| InChI Key | KGKZHHIUOZGUNP-UHFFFAOYSA-N | [2] |
| SMILES | OC(=O)c1cccc2[nH]ncc12 | [3] |
| Topological Polar Surface Area | 66 Ų | [2] |
| Storage Conditions | Store at 0-8°C | [1] |
Table 2: Predicted Spectroscopic Data
Note: Specific experimental spectra for this compound were not available in the consulted resources. The data below are predictions based on the known behavior of its constituent functional groups.
| Spectroscopy | Predicted Signals |
| ¹H NMR | ~13 ppm (broad s, 1H): Carboxylic acid proton (-COOH). ~11-12 ppm (s, 1H): Indazole N-H proton. ~7.0-8.5 ppm (m, 4H): Aromatic and pyrazole ring protons. |
| ¹³C NMR | ~165-175 ppm: Carboxylic acid carbonyl carbon (-COOH). ~110-150 ppm: Aromatic and pyrazole ring carbons. |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid.[4][5] ~1680-1710 cm⁻¹ (strong, sharp): C=O stretch of the carbonyl group.[4][5] ~1600, ~1450 cm⁻¹: C=C stretching from the aromatic rings. ~1210-1320 cm⁻¹: C-O stretch.[5] |
| Mass Spectrometry | m/z ≈ 162.04: [M]⁺ (Molecular Ion). m/z ≈ 145.04: [M-OH]⁺ (Loss of hydroxyl radical). m/z ≈ 117.04: [M-COOH]⁺ (Loss of carboxyl group). |
Synthesis and Experimental Protocols
Generalized Synthetic Workflow
A plausible route could involve the diazotization of an aminophthalic acid derivative, followed by reduction and cyclization to form the indazole ring system.
Caption: Generalized workflow for indazole carboxylic acid synthesis.
Conceptual Experimental Protocol
-
Diazotization: Dissolve the starting material (e.g., 3-amino-phthalic acid) in an aqueous solution of a strong mineral acid (e.g., HCl) and cool the mixture to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Reduction: Prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl. Slowly add the cold diazonium salt solution to the reducing agent mixture. Allow the reaction to stir for several hours, which reduces the diazo group to a hydrazine.
-
Cyclization: Heat the reaction mixture. The hydrazine intermediate will undergo intramolecular cyclization to form the indazole ring. The specific temperature and time will depend on the substrate.
-
Isolation and Purification: After cooling, the solid product can be isolated by filtration. The crude product should then be purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of bioactive molecules in medicinal and agricultural chemistry.[1] The indazole scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous approved drugs with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiemetic properties.[6][7]
This compound serves as a key intermediate for creating more complex derivatives. Researchers can modify the carboxylic acid group (e.g., via amidation or esterification) or the indazole nitrogen to produce libraries of novel compounds for screening and lead optimization.[1] Its structural properties are particularly relevant for developing novel anti-inflammatory and anticancer agents.[1]
Role in the Drug Development Pipeline
The use of a building block like this compound is an early step in the preclinical phase of drug development.
Caption: Role of an intermediate in a drug discovery workflow.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses and gloves. It should be handled in a well-ventilated area.
Conclusion
This compound (CAS: 677306-38-6) is a key chemical intermediate with significant potential in medicinal and synthetic chemistry. Its defined structure and reactive carboxylic acid handle make it an ideal starting point for the synthesis of diverse indazole derivatives. For researchers in drug development, it represents a valuable building block for exploring new therapeutic agents, particularly in the fields of oncology and inflammation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H6N2O2 | CID 21982323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. echemi.com [echemi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical and Computational Analysis of 1H-Indazole-4-carboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] 1H-Indazole-4-carboxylic acid, a key derivative, serves as a valuable building block in the synthesis of pharmacologically active compounds. Understanding its structural, electronic, and reactive properties is crucial for rational drug design. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the characteristics of this compound. It details the protocols for Density Functional Theory (DFT) calculations and molecular docking simulations, presents data in a structured format, and visualizes complex workflows to facilitate a deeper understanding for researchers in drug discovery and computational chemistry.
Introduction to the Indazole Scaffold
Indazole, a fused aromatic heterocycle comprising a benzene and a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[2] Its derivatives are known to exhibit a multitude of pharmacological effects, making them a focal point of synthetic and medicinal chemistry research.[3] The biological significance of indazoles stems from their ability to act as inhibitors for various enzymes and receptors. Theoretical and computational studies provide invaluable insights into the molecule's quantum chemical properties, potential energy surfaces, and interaction with biological targets, thereby accelerating the drug development process.[3][4]
This guide focuses specifically on this compound (CAS No: 677306-38-6), a key intermediate.[5] We will explore the standard computational workflows used to predict its molecular geometry, spectroscopic signatures, electronic properties, and potential as a ligand for protein targets.
Molecular Properties:
-
Molecular Formula: C₈H₆N₂O₂[5]
-
Molecular Weight: 162.15 g/mol [5]
-
Tautomerism: The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. Theoretical calculations on the parent indazole molecule indicate that the 1H-tautomer is thermodynamically more stable than the 2H form by approximately 15-20 kJ·mol⁻¹.[6][7] This guide will focus on the more stable 1H-tautomer.
Theoretical and Computational Methodologies
Density Functional Theory (DFT) Analysis
DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is routinely applied to predict molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.[3][4]
-
Structure Drawing: The 2D structure of this compound is drawn using molecular editing software and converted to a 3D structure.
-
Geometry Optimization: An initial geometry optimization is performed using a lower-level basis set, followed by a higher-level optimization. A commonly employed method for heterocyclic compounds is the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a sound basis for experimental observations in similar indazole systems.[6][7][8]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Property Calculation: Single-point energy calculations are performed to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges.
-
Software: These calculations are typically carried out using computational chemistry packages such as GAUSSIAN.[3][4]
The following tables summarize the types of quantitative data obtained from DFT calculations. Note: The values presented are illustrative templates, as specific published data for this compound is not available.
Table 1: Predicted Geometric Parameters (Optimized at B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | C=O | ~1.21 |
| O-H | ~0.97 | |
| C-C (ring) | ~1.39 - 1.42 | |
| N-N | ~1.35 | |
| Bond Angle | O=C-O | ~123.5 |
| C-N-N | ~108.0 |
| Dihedral Angle | O=C-C-C | ~180.0 (planar) |
Table 2: Key Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | ~3400 - 3550 |
| N-H Stretch | Indazole Ring | ~3300 - 3400 |
| C=O Stretch | Carboxylic Acid | ~1720 - 1750 |
| C=C Stretch | Aromatic Ring | ~1500 - 1600 |
| C-O Stretch | Carboxylic Acid | ~1250 - 1350 |
Table 3: Calculated Electronic Properties
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| E_HOMO | -6.5 to -7.5 | Electron-donating ability |
| E_LUMO | -1.5 to -2.5 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity, stability |
| Ionization Potential | 6.5 to 7.5 | Energy to remove an electron |
| Electron Affinity | 1.5 to 2.5 | Energy released when gaining an electron |
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is essential for structure-based drug design, helping to identify key interactions and estimate binding affinity.[9][10]
-
Protein Preparation: The 3D crystal structure of a target protein (e.g., VEGFR-2, PDB ID: 4AGD, a target for some indazole derivatives) is obtained from the Protein Data Bank (PDB).[1] Water molecules, co-crystallized ligands, and ions are removed. Polar hydrogens and appropriate atomic charges (e.g., Kollman charges) are added.
-
Ligand Preparation: The 3D structure of this compound, optimized via DFT, is prepared. Gasteiger charges are assigned, and rotatable bonds are defined. The structure is saved in the required format (e.g., PDBQT for AutoDock).[10]
-
Grid Generation: A grid box is defined around the active site of the protein, encompassing the region where the ligand is expected to bind.
-
Docking Simulation: The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is run to explore possible binding poses of the ligand within the defined grid box.[3][4] Multiple runs are performed to ensure robust results.
-
Analysis of Results: The resulting poses are clustered and ranked based on their predicted binding energy (kcal/mol). The pose with the lowest binding energy is typically selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) using visualization software.
Table 4: Illustrative Molecular Docking Results against a Kinase Target
| Parameter | Result | Description |
|---|---|---|
| Binding Energy | -6.0 to -8.0 kcal/mol | Estimated free energy of binding. More negative values indicate stronger affinity. |
| Hydrogen Bonds | Carboxylic acid O/OH with Lysine (backbone NH) Indazole N-H with Glutamate (side chain C=O) | Key stabilizing interactions. Distances are typically < 3.5 Å. |
| Hydrophobic Interactions | Indazole benzene ring with Valine, Leucine | Interactions with non-polar residues in the active site. |
| Interacting Residues | Lys78, Glu95, Val120, Leu155 | Amino acid residues in the binding pocket that form significant contacts with the ligand. |
Synthesis and Spectroscopic Characterization Protocols
Theoretical predictions are validated by experimental data. The following are generalized protocols for the synthesis and characterization of indazole carboxylic acids.
General Synthesis Protocol
A common route to indazole carboxylic acids involves the basic hydrolysis of a corresponding ester precursor.[11][12]
-
Reaction Setup: The precursor, this compound ethyl ester, is dissolved in a suitable solvent mixture, such as ethanol and water.
-
Hydrolysis: An aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added to the ester solution.
-
Heating: The reaction mixture is heated to reflux and stirred for several hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of ~1-2, causing the carboxylic acid to precipitate.[13]
-
Purification: The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.[13]
Spectroscopic Characterization
The synthesized compound is characterized to confirm its structure.
-
¹H NMR (in DMSO-d₆): Expected signals would include a broad singlet for the carboxylic acid proton (>12 ppm), a broad singlet for the indazole N-H proton (~13-14 ppm), and distinct aromatic protons in the 7-9 ppm range.[3][11]
-
¹³C NMR (in DMSO-d₆): A signal for the carboxylic carbon is expected around 160-170 ppm, with aromatic carbons appearing between 110-145 ppm.[3]
-
FT-IR (KBr pellet): Characteristic absorption bands would include a broad O-H stretch (~2500-3300 cm⁻¹), an N-H stretch (~3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches (~1500-1600 cm⁻¹).[14][15]
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the compound's molecular weight would confirm its identity.[16]
Conclusion
The integration of theoretical and computational studies is indispensable for the modern drug discovery pipeline. For this compound, DFT calculations provide fundamental insights into its structural and electronic nature, while molecular docking simulations can effectively screen for potential biological targets and elucidate binding mechanisms. This guide outlines the standard workflows and protocols necessary for such an investigation. By combining these in silico predictions with robust experimental synthesis and characterization, researchers can efficiently explore the therapeutic potential of this and other related indazole derivatives, paving the way for the development of novel and more effective pharmaceuticals.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 14. jocpr.com [jocpr.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis of 1H-Indazole-4-carboxylic Acid: A Detailed Guide to Two Synthetic Protocols
For Immediate Release
This application note provides detailed protocols for the synthesis of 1H-Indazole-4-carboxylic Acid, a valuable building block in medicinal chemistry and drug development. Two distinct synthetic routes are presented, starting from readily available precursors: 2-methyl-3-nitroaniline and 2-amino-3-methylbenzonitrile. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a comprehensive guide with quantitative data, step-by-step experimental procedures, and visual workflow diagrams.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. Specifically, this compound serves as a crucial intermediate for the synthesis of a wide range of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. The strategic placement of the carboxylic acid group at the 4-position provides a versatile handle for further chemical modifications and the exploration of structure-activity relationships (SAR). This document outlines two reliable and reproducible methods for the preparation of this key synthetic intermediate.
Comparative Analysis of Synthetic Protocols
The two synthetic routes presented offer different approaches to the target molecule, each with its own set of advantages. The choice of a particular route may depend on the availability of starting materials, desired scale of synthesis, and specific laboratory capabilities. A summary of the key quantitative data for each protocol is provided in the table below for easy comparison.
| Parameter | Protocol 1: From 2-Methyl-3-nitroaniline | Protocol 2: From 2-Amino-3-methylbenzonitrile |
| Starting Material | 2-Methyl-3-nitroaniline | 2-Amino-3-methylbenzonitrile |
| Key Reactions | Diazotization, Cyclization, Sandmeyer Reaction, Hydrolysis | Diazotization, Cyclization, Hydrolysis |
| Overall Yield | ~50-60% | ~65-75% |
| Number of Steps | 4 | 2 |
| Purity (Typical) | >98% (after recrystallization) | >98% (after recrystallization) |
| Reaction Time | 2-3 days | 1-2 days |
Experimental Protocols
Protocol 1: Synthesis from 2-Methyl-3-nitroaniline
This protocol involves a four-step synthesis starting from 2-methyl-3-nitroaniline, proceeding through diazotization, cyclization to form the indazole ring, followed by a Sandmeyer reaction to introduce a cyano group at the 4-position, and subsequent hydrolysis to the carboxylic acid.
Step 1: Synthesis of 4-Nitro-1H-indazole
-
Diazotization: To a stirred solution of 2-methyl-3-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.
-
Cyclization: The cold diazonium salt solution is then slowly added to a solution of sodium azide (1.2 equivalents) in water at 0-5 °C. The reaction is allowed to warm to room temperature and stirred overnight. The precipitated product is collected by filtration, washed with water, and dried to afford 4-nitro-1H-indazole.
Step 2: Synthesis of 1H-Indazole-4-carbonitrile
-
Reduction: The 4-nitro-1H-indazole (1 equivalent) is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-amino-1H-indazole.
-
Sandmeyer Reaction: The 4-amino-1H-indazole is diazotized as described in Step 1. The resulting diazonium salt solution is then added to a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water at 60-70 °C. The reaction mixture is stirred for 1-2 hours at this temperature. After cooling, the mixture is neutralized with a sodium carbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude 1H-indazole-4-carbonitrile, which can be purified by column chromatography.
Step 3: Synthesis of this compound
-
Hydrolysis: The 1H-indazole-4-carbonitrile (1 equivalent) is suspended in a mixture of concentrated sulfuric acid and water. The mixture is heated to reflux (around 120-130 °C) for 4-6 hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral to pH paper. The crude product is then recrystallized from ethanol/water to afford pure this compound.
Protocol 2: Synthesis from 2-Amino-3-methylbenzonitrile
This more direct, two-step protocol begins with the diazotization and cyclization of 2-amino-3-methylbenzonitrile to form the indazole-4-carbonitrile, followed by hydrolysis.
Step 1: Synthesis of 1H-Indazole-4-carbonitrile
-
Diazotization and Cyclization: 2-Amino-3-methylbenzonitrile (1 equivalent) is dissolved in glacial acetic acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 equivalents) in water is added dropwise. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried to give 1H-indazole-4-carbonitrile.
Step 2: Synthesis of this compound
-
Hydrolysis: The hydrolysis of 1H-indazole-4-carbonitrile is carried out following the same procedure as described in Protocol 1, Step 3.
Visualizing the Synthetic Workflows
To provide a clear visual representation of the synthetic pathways, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for this compound from 2-Methyl-3-nitroaniline.
Caption: Synthetic workflow for this compound from 2-Amino-3-methylbenzonitrile.
Conclusion
The two protocols detailed in this application note provide robust and efficient methods for the synthesis of this compound. Protocol 2, starting from 2-amino-3-methylbenzonitrile, offers a more streamlined approach with a higher overall yield. However, the choice of synthesis will ultimately be guided by the specific needs and resources of the research laboratory. These detailed procedures and comparative data are intended to facilitate the synthesis of this important building block, thereby accelerating the discovery and development of new therapeutic agents.
Application Notes and Protocols for Amide Coupling with 1H-Indazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the ability to efficiently synthesize a diverse library of amide derivatives from starting materials like 1H-Indazole-4-carboxylic Acid is crucial for lead optimization and structure-activity relationship (SAR) studies. These application notes provide detailed protocols for the amide coupling of this compound with various amines, covering common coupling reagents, reaction conditions, and troubleshooting.
Core Concepts in Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to form a more electrophilic species.[1] This activated intermediate is then susceptible to nucleophilic attack by the amine. Common strategies involve the use of coupling reagents that facilitate this activation.[1][2] The choice of coupling reagent, solvent, and base is critical for achieving high yields and minimizing side reactions.[3]
Reagents and Solvents
A variety of reagents and solvents are employed in amide coupling reactions. The selection depends on the reactivity of the amine, the steric hindrance of the coupling partners, and the desired reaction conditions.
| Reagent Type | Examples | Key Characteristics |
| Coupling Agents | HATU, HBTU, TBTU, PyBOP, EDC | Uronium/aminium and phosphonium salts like HATU are highly efficient, especially for challenging couplings.[3][4] EDC is a cost-effective carbodiimide often used with additives.[3] |
| Additives | HOBt, Oxyma Pure | Used with carbodiimides like EDC to improve efficiency and reduce side reactions such as racemization.[4][5] |
| Bases | DIPEA (N,N-Diisopropylethylamine), TEA (Triethylamine) | Non-nucleophilic tertiary amines used to neutralize acidic byproducts and facilitate the reaction.[3] DIPEA is frequently recommended.[3] |
| Solvents | DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Acetonitrile (MeCN) | Chosen based on the solubility of reactants and ease of removal.[3] DMF is a common choice due to its excellent solvating properties.[3] |
Experimental Protocols
Two primary protocols are presented below, a high-efficiency method using HATU and a standard, cost-effective method using EDC/HOBt. These protocols are based on general procedures for similar indazole carboxylic acids and may require optimization for specific amine substrates.[3][6]
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for a broad range of amines, including those that are less reactive or sterically hindered.[3]
Materials:
-
This compound
-
Amine of interest
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.
-
Add the desired amine (1.0–1.2 equivalents) to the solution.
-
Add DIPEA (2.0–3.0 equivalents) and stir the mixture for 2 minutes.[3]
-
Add HATU (1.0–1.1 equivalents) to the reaction mixture in one portion.[3]
-
Stir the reaction at room temperature for 2–6 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Standard Amide Coupling using EDC/HOBt
This protocol is a cost-effective alternative suitable for more reactive amines.[3]
Materials:
-
This compound
-
Amine of interest
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA or TEA
-
Anhydrous DMF or DCM
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents).[3]
-
Dissolve the solids in anhydrous DMF or DCM.
-
Add DIPEA or TEA (3.0 equivalents).[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.[6]
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.[3][6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and byproducts.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[3]
Reaction Parameters and Optimization
The success of an amide coupling reaction often depends on the careful control of several parameters. The following table summarizes typical ranges for these parameters.
| Parameter | Value/Condition | Notes |
| Equivalents of Amine | 1.0–1.2 | A slight excess of the amine can help drive the reaction to completion.[3] |
| Equivalents of Coupling Reagent | 1.0–1.2 | A slight excess is generally recommended.[3] |
| Equivalents of Base | 2.0–3.0 | Sufficient base is required to neutralize acids formed during the reaction.[3] |
| Reaction Temperature | 0 °C to 50 °C | Most reactions proceed well at room temperature, but cooling to 0 °C during reagent addition can control exotherms. Gentle heating (40–50 °C) may be necessary for sluggish reactions.[3] |
| Reaction Time | 2–24 hours | Reaction time is dependent on the substrates and coupling reagents used. Monitoring by TLC or LC-MS is crucial.[3] |
| Solvent Concentration | ~0.1 M | A typical starting concentration, which can be adjusted based on solubility.[3] |
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and addressing common issues, the following diagrams are provided.
Caption: A generalized experimental workflow for the amide coupling of this compound.
Caption: A troubleshooting guide for common issues in amide coupling reactions.
Purification and Characterization
Purification of the final amide product is typically achieved through column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of the product. In some cases, if the product is a solid, recrystallization can be an effective purification method.[3][7]
Characterization of the purified amide should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and assess purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Coupling reagents such as HATU and HOBt can be hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Anhydrous solvents are flammable and require careful handling.
-
Exercise caution when handling strong acids and bases during the workup procedure.
By following these detailed protocols and considering the troubleshooting suggestions, researchers can effectively synthesize a wide range of amides from this compound, facilitating the advancement of drug discovery and development projects.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 1H-Indazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various esters of 1H-Indazole-4-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and drug development, and its ester derivatives are crucial intermediates for the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1]
Three primary esterification methods are presented: Fischer Esterification for simple alkyl esters, Steglich Esterification for esters requiring milder conditions, including sterically hindered variants, and a Thionyl Chloride-mediated approach for a two-step conversion. The selection of the appropriate method will depend on the desired ester, the scale of the reaction, and the sensitivity of the starting materials.
I. Comparative Overview of Esterification Methods
The following table summarizes the key reaction parameters and expected yields for the different esterification methods, allowing for a quick comparison to aid in methodological selection.
| Method | Alcohol | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux (~65) | 2-6 | 90-95 |
| Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux (~78) | 2-6 | ~95 | |
| Steglich Esterification | Isopropanol | DCC, DMAP | Dichloromethane | 0 to RT | 3 | 75-85 |
| tert-Butanol | DCC, DMAP | Dichloromethane | 0 to RT | 3 | 65-75 | |
| SOCl₂-Mediated | Ethanol | 1. SOCl₂2. Ethanol | Toluene (step 1)Ethanol (step 2) | Reflux | 2-4 | 85-95 |
II. Experimental Protocols
Detailed, step-by-step protocols for each esterification method are provided below.
Protocol 1: Fischer Esterification for Methyl and Ethyl Esters
This acid-catalyzed esterification is a classic and cost-effective method for producing simple alkyl esters when the alcohol can be used in large excess.[2][3] The reaction is driven to completion by the large excess of the alcohol, which also serves as the solvent.[4]
Workflow for Fischer Esterification:
References
Application Notes and Protocols: 1H-Indazole-4-carboxylic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-Indazole-4-carboxylic Acid as a versatile starting material in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of various kinases.[1][2] This document outlines synthetic strategies, detailed experimental protocols, and the biological context of targeting key kinases implicated in cancer and other diseases.
Introduction to this compound in Kinase Inhibitor Design
This compound serves as a valuable building block for the synthesis of a diverse range of kinase inhibitors. The indazole core can act as a bioisostere for other aromatic systems like indole or phenol, offering advantages in terms of metabolic stability and synthetic accessibility.[2] The carboxylic acid moiety at the 4-position provides a convenient handle for chemical modification, most commonly through amide bond formation, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. Several clinically approved or investigational kinase inhibitors feature the indazole scaffold, highlighting its importance in drug discovery.[3][4]
Targeted Kinases and Their Signaling Pathways
Derivatives of this compound have been successfully employed to target a variety of kinases involved in critical cellular processes. Below are examples of key kinase targets and their associated signaling pathways.
AXL Receptor Tyrosine Kinase
AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is a key player in tumor progression, metastasis, and drug resistance.[4][5] Its overexpression is observed in numerous cancers.[6][7] The primary ligand for AXL is the growth arrest-specific protein 6 (GAS6). Binding of GAS6 to AXL induces receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PI3K/AKT, MAPK, and NF-κB pathways, which promote cell survival, proliferation, and migration.[1][7][8][9][10][11]
Polo-Like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process essential for proper cell division.[12][13] Overexpression of PLK4 is a common feature in many cancers and is associated with centrosome amplification, genomic instability, and tumor progression.[6][14] PLK4 can activate downstream pathways such as the Wnt/β-catenin and PI3K/Akt signaling pathways, promoting cell proliferation and epithelial-mesenchymal transition (EMT).[6][15]
p21-Activated Kinase 1 (PAK1)
p21-Activated Kinase 1 (PAK1) is a serine/threonine kinase that functions as a downstream effector of the Rho GTPases Rac1 and Cdc42.[16] PAK1 plays a crucial role in regulating the cytoskeleton, cell motility, survival, and proliferation.[16][17] Aberrant PAK1 activity is implicated in cancer cell migration, invasion, and metastasis, making it an attractive target for anti-cancer therapies.[5][18][19]
Quantitative Data on Indazole-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of various indazole-based kinase inhibitors.
Table 1: Inhibitory Activity of Indazole-Based AXL/MER Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| UNC2025 | MER | 0.74 | [20][21][22] |
| UNC2025 | AXL | 122 | [21][22] |
| Bemcentinib (R428) | AXL | 14 | [4] |
| Compound 47e | AXL | 10 | [23] |
| Compound 9im | AXL | 4.0 | [19][24] |
Table 2: Inhibitory Activity of Indazole-Based PLK4 Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Axitinib | PLK4 | 6.5 | [2] |
| CFI-400945 | PLK4 | 2.8 | [2] |
| Compound K17 | PLK4 | 0.3 | [2] |
| Compound K22 | PLK4 | 0.1 | [2] |
| Compound C05 | PLK4 | < 0.1 | [12][13] |
Table 3: Inhibitory Activity of Indazole-Based PAK1 and GSK-3β Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 30l | PAK1 | 9.8 | [5][18][25] |
| Compound 87d | PAK1 | 16 | [5] |
| Compound 14 | GSK-3β | - | [26] |
| Compound 36 | GSK-3β | 70 | [27] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound as a key intermediate. The primary synthetic transformation is the formation of an amide bond between the carboxylic acid and a suitable amine.
General Workflow for Amide Coupling
Protocol 1: Amide Coupling using HATU
This protocol is suitable for a wide range of amines and generally provides high yields.
Materials:
-
This compound
-
Desired amine (1.0-1.2 equivalents)
-
HATU (1.0-1.1 equivalents)
-
DIPEA (2.0-3.0 equivalents)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous DMF to dissolve the acid (concentration approx. 0.1 M).
-
Add the desired amine (1.0-1.2 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) and stir the mixture for 2 minutes at room temperature.
-
Add HATU (1.0-1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.[28][29]
Protocol 2: Amide Coupling using EDC and HOBt
This is a classic and cost-effective method for amide bond formation.
Materials:
-
This compound
-
Desired amine (1.0 equivalent)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
Triethylamine (TEA) or DIPEA (3.0 equivalents)
-
Anhydrous DMF or DCM
-
Ethyl acetate
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution.
-
Add the tertiary amine base (TEA or DIPEA, 3.0 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final indazole-4-carboxamide.[28][30]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. The straightforward and efficient amide coupling protocols described herein provide a robust platform for the generation of compound libraries for screening and lead optimization in drug discovery programs targeting kinases such as AXL, PLK4, and PAK1. The continued exploration of this scaffold is expected to yield novel and effective therapeutic agents for the treatment of cancer and other diseases.
References
- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 15. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Involvement of the PRL-PAK1 Pathway in Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PAK1 mediates pancreatic cancer cell migration and resistance to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Design, synthesis and biological evaluation of new Axl kinase inhibitors containing 1,3,4-oxadiazole acetamide moiety as novel linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 26. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1H-Indazole-4-carboxylic Acid in Creating Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved drugs.[1][2][3] Its rigid bicyclic system and capacity for forming crucial hydrogen bond interactions make it an excellent starting point for the development of targeted compound libraries in drug discovery.[4] 1H-Indazole-4-carboxylic acid, in particular, serves as a versatile building block for creating diverse libraries of small molecules, primarily through modifications at the carboxylic acid group. These libraries have shown significant potential in identifying novel inhibitors for a range of therapeutic targets, especially in oncology.[1][2][5]
Derivatives of indazole exhibit a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor effects.[1][2] This broad bioactivity underscores the importance of the indazole nucleus in the design of new therapeutic agents. The synthesis of compound libraries based on the this compound core allows for systematic exploration of the chemical space around this scaffold, facilitating the identification of potent and selective modulators of biological pathways.
Synthesis of this compound-Based Compound Libraries
The construction of compound libraries from this compound typically involves a robust and straightforward synthetic sequence. The core of this process is the amide coupling reaction, where the carboxylic acid is activated and then reacted with a diverse panel of amines to generate a library of amides. This approach allows for the introduction of a wide range of chemical functionalities, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Workflow
The overall synthetic strategy for generating a library of 1H-indazole-4-carboxamides is depicted in the workflow diagram below. The key steps involve the activation of the carboxylic acid moiety of this compound, followed by coupling with a library of primary or secondary amines.
Caption: General workflow for the synthesis of a 1H-indazole-4-carboxamide library.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 1H-Indazole-4-carboxamide Library via Amide Coupling
This protocol outlines a standard procedure for the parallel synthesis of a library of amides from this compound.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Hydroxybenzotriazole (HOBt)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction vials or multi-well plates
-
Stirring apparatus (e.g., magnetic stir plate with stir bars)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.1 M).
-
Prepare stock solutions of each amine from the library in anhydrous DMF (e.g., 0.1 M).
-
Prepare stock solutions of the coupling agents (EDC and HOBt) and the base (TEA or DIPEA) in anhydrous DMF.
-
-
Reaction Setup (for each library member):
-
In a reaction vial, add the desired volume of the this compound stock solution (1 equivalent).
-
To the vial, add the stock solutions of HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Add the stock solution of TEA or DIPEA (3 equivalents) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
To the activated carboxylic acid mixture, add the stock solution of the specific amine (1 equivalent).
-
-
Reaction:
-
Seal the reaction vials and stir the mixtures at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude products can be purified by an appropriate method, such as flash column chromatography on silica gel or preparative HPLC, to yield the pure amide derivatives.
-
-
Characterization:
-
Confirm the identity and purity of each library member using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Biological Applications and Data
Compound libraries derived from this compound have been instrumental in the discovery of inhibitors for various protein kinases and other important biological targets implicated in cancer and other diseases. The data presented below summarizes the biological activities of representative indazole derivatives.
Table 1: Anticancer Activity of Selected Indazole Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 116 | - | DU145 (Prostate Cancer) | 0.75 | [1] |
| K562 (Leukemia) | 2.5 | [1] | ||
| 117 | VEGFR-2 | - | -6.99 kcal/mol (Binding Affinity) | [1] |
| 118 | PI3K/AKT/mTOR | HGC-27 (Gastric Cancer) | 0.43 | [1] |
| 120 | TNFα | HEP3BPN-11 (Hepatocellular Carcinoma) | 88.12 (Cytotoxicity %) | [1] |
| MDA-453 (Breast Cancer) | 60.56 (Cytotoxicity %) | [1] | ||
| HL-60 (Leukemia) | 69.10 (Cytotoxicity %) | [1] | ||
| 101 | FGFR1 | - | 0.0691 | [2] |
| 102 | FGFR1 | - | 0.0302 | [2] |
Signaling Pathways Targeted by Indazole Derivatives
Many indazole-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates the PI3K/AKT/mTOR pathway, a common target for such inhibitors.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by indazole derivatives.
Conclusion
This compound is a highly valuable and versatile scaffold for the construction of diverse compound libraries aimed at drug discovery. The straightforward and efficient synthetic protocols, particularly amide coupling, allow for the generation of large numbers of analogues for high-throughput screening. The demonstrated biological activity of indazole derivatives against a range of therapeutic targets, especially in oncology, highlights the potential of this chemical class to yield novel drug candidates. The systematic exploration of the chemical space around the 1H-indazole nucleus through library synthesis will continue to be a fruitful strategy in the quest for new and improved medicines.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Derivatization of the Carboxylic Acid Group of 1H-Indazole-4-carboxylic Acid
Introduction
1H-Indazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. The indazole scaffold is a "privileged" structure found in numerous biologically active compounds, including kinase inhibitors for cancer therapy and anti-emetic agents.[1] Derivatization of the carboxylic acid at the 4-position is a critical strategy for modulating the compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. This document provides detailed application notes and protocols for the most common and effective methods of derivatizing this carboxylic acid group, including amidation, esterification, and conversion to a reactive acid chloride intermediate.
Core Derivatization Strategies
The primary transformations of the carboxylic acid group of this compound involve the formation of amides and esters. These reactions typically require activation of the carboxylic acid to facilitate nucleophilic attack by an amine or an alcohol.
Caption: General derivatization pathways for this compound.
Amide Bond Formation (Amidation)
Amidation is the most common derivatization, often crucial for target binding and improving drug-like properties. The reaction involves coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires a coupling agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[2]
Common Coupling Reagents
A wide array of coupling reagents is available, each with specific advantages. The choice depends on the reactivity of the amine, steric hindrance, and the need to minimize side reactions like racemization.[3][4]
| Coupling Reagent | Additive (if required) | Base | Key Advantages & Considerations |
| HATU | None | DIPEA, TEA | Highly efficient, fast reaction times, low epimerization. Ideal for sterically hindered or poorly nucleophilic amines.[3][4] |
| HBTU / TBTU | HOBt (optional) | DIPEA, TEA | Very effective and widely used reagents, similar to HATU.[3] |
| EDC | HOBt, OxymaPure | DIPEA, TEA | Cost-effective and common. The urea byproduct is water-soluble, simplifying workup. HOBt has potential explosive properties.[3] |
| PyBOP | None | DIPEA, TEA | Excellent phosphonium-based reagent; safer alternative to the carcinogenic BOP reagent.[3][4] |
| SOCl₂ / (COCl)₂ | None (via acid chloride) | Pyridine, TEA | Two-step process via an acid chloride intermediate. Highly reactive, suitable for unreactive amines but can be harsh for sensitive substrates.[5][6] |
Ester Formation (Esterification)
Esterification is used to mask the polar carboxylic acid group, which can improve cell permeability and modify the release characteristics of a drug (e.g., in pro-drug strategies).
Common Esterification Methods
| Method | Reagents | Key Advantages & Considerations |
| Fischer Esterification | Alcohol (as solvent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Simple, inexpensive, and suitable for large-scale synthesis. The reaction is an equilibrium, requiring a large excess of alcohol or removal of water to drive it to completion.[7][8] |
| DCC/DMAP (Steglich) | Alcohol, DCC, cat. DMAP | Mild conditions, high yields, and effective for sterically hindered alcohols. The dicyclohexylurea (DCU) byproduct can be difficult to remove.[9] |
| Mitsunobu Reaction | Alcohol, DEAD (or DIAD), PPh₃ | Mild, non-acidic conditions. Ideal for sensitive substrates and secondary alcohols, proceeding with an inversion of stereochemistry. |
| Via Acid Chloride | Alcohol, Pyridine or TEA | Highly reactive and efficient, especially for hindered alcohols. Requires prior synthesis of the acid chloride.[10] |
Acid Chloride Formation
The formation of 1H-Indazole-4-carbonyl chloride creates a highly reactive intermediate that can be readily converted to a wide range of amides and esters, particularly with poorly nucleophilic substrates.
Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[11] Oxalyl chloride, often used with a catalytic amount of DMF, is generally milder and more selective than thionyl chloride.[6][10] The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can simplify purification.[12]
Experimental Protocols
Protocol 1: Amidation using HATU
This protocol describes a general procedure for the synthesis of an amide derivative of this compound using HATU, a highly efficient coupling agent.[3][13]
Caption: Workflow for a typical HATU-mediated amidation reaction.
Methodology:
-
To a round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M. Stir until all solids are dissolved.
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).[3]
-
Add HATU (1.1-1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as Ethyl Acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Fischer Esterification
This protocol details the classic Fischer esterification method, a cost-effective approach for synthesizing simple alkyl esters.[7][8]
Caption: Workflow for a typical Fischer esterification reaction.
Methodology:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which acts as both reagent and solvent.
-
Cool the mixture in an ice bath (0 °C).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired ester.
Protocol 3: Formation of 1H-Indazole-4-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to its corresponding acid chloride using oxalyl chloride, creating a key intermediate for further derivatization.[6][10]
Methodology:
-
To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).
-
Suspend the acid in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5-2.0 eq) dropwise. Gas evolution (CO₂, CO, HCl) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction until the starting material is consumed and gas evolution has stopped.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.
-
The resulting crude 1H-Indazole-4-carbonyl chloride is typically a solid and is often used immediately in the next step without further purification due to its moisture sensitivity.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
The Versatile Scaffold: 1H-Indazole-4-carboxylic Acid in the vanguard of Anti-Cancer Drug Discovery
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel and effective cancer therapeutics, the heterocyclic compound 1H-Indazole-4-carboxylic Acid has emerged as a privileged scaffold, providing a versatile foundation for the development of a new generation of targeted anti-cancer agents. Researchers and drug development professionals are increasingly turning to this unique starting material to synthesize potent inhibitors of key oncogenic pathways, heralding a new era in precision oncology.
The inherent chemical properties of this compound, particularly the reactive carboxylic acid group at the 4-position, allow for diverse chemical modifications, enabling the creation of extensive libraries of derivatives. These derivatives have demonstrated significant potential in targeting a range of cancer-associated proteins, including Fibroblast Growth Factor Receptors (FGFR), Aurora Kinases, and other critical components of cell signaling and DNA repair pathways.
This application note provides a comprehensive overview of the utility of this compound in anti-cancer drug development, complete with detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.
Application Notes
The indazole core is a key pharmacophore present in numerous FDA-approved anti-cancer drugs.[1][2] The strategic placement of a carboxylic acid group at the 4-position of the 1H-indazole ring system offers a convenient handle for the synthesis of a variety of amide derivatives, a common strategy to enhance the pharmacological properties of lead compounds. This has led to the successful development of potent and selective inhibitors of several cancer-driving proteins.
Targeting Fibroblast Growth Factor Receptors (FGFR)
Aberrant FGFR signaling is a well-documented driver of tumorigenesis in various cancers. This compound has been successfully utilized as a starting scaffold for the development of potent FGFR inhibitors. By converting the carboxylic acid to a diverse range of amides, researchers have been able to synthesize compounds that exhibit high affinity and selectivity for FGFRs.
One notable example is a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives. These compounds have shown potent inhibitory activity against FGFR1. The exploration of structure-activity relationships (SAR) has revealed that the nature of the amide substituent is crucial for potent enzymatic and cellular activity.
Targeting Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis. Their overexpression is frequently observed in a wide range of human cancers, making them attractive targets for therapeutic intervention. While direct derivation from this compound is an active area of research, the broader indazole scaffold has proven to be a valuable template for the design of Aurora kinase inhibitors. The synthesis of various benzazole derivatives containing the indazole moiety has led to the discovery of potent inhibitors of Aurora kinases.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative anti-cancer agents derived from or related to the 1H-indazole scaffold.
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | Reference |
| FGFR Inhibitor 13e | FGFR1 | 30.2 ± 1.9 | - | [5] |
| Indazole Derivative 2f | - | 230 - 1150 | A549, 4T1, HepG2, MCF-7, HCT116 | [2][6] |
| Aurora Kinase Inhibitor (generic) | Aurora A/B | Varies | HCT116 | [7] |
Table 1: Inhibitory Activity of Indazole-Based Compounds
| Cancer Cell Line | Compound 2f IC50 (µM) |
| A549 (Lung) | >10 |
| 4T1 (Breast) | 0.23 |
| HepG2 (Liver) | 0.80 |
| MCF-7 (Breast) | 0.34 |
| HCT116 (Colon) | 1.15 |
Table 2: Anti-proliferative Activity of Indazole Derivative 2f [2][6]
Experimental Protocols
I. Synthesis of 1H-Indazole-4-carboxamide Derivatives (General Procedure)
This protocol outlines the general steps for the synthesis of 1H-indazole-4-carboxamide derivatives, a key step in developing targeted anti-cancer agents from this compound.
Workflow for Amide Coupling:
Caption: General workflow for the synthesis of 1H-indazole-4-carboxamide derivatives.
Reagents and Conditions:
-
Starting Material: Substituted this compound
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DCM (Dichloromethane)
-
Temperature: Room temperature
-
Reaction Time: 3 hours[8]
Procedure:
-
To a solution of the substituted this compound in anhydrous DCM, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1H-indazole-4-carboxamide derivative.
II. Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized 1H-indazole-4-carboxamide derivatives on various cancer cell lines.
Workflow for MTT Assay:
Caption: Experimental workflow for the MTT cell viability assay.
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with a serial dilution of the test compound (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][9][10][11]
III. Western Blot Analysis
This protocol is used to investigate the effect of 1H-indazole-4-carboxamide derivatives on specific signaling pathways within cancer cells.
Workflow for Western Blot Analysis:
Caption: General workflow for Western Blot analysis.
Procedure:
-
Treat cancer cells with the test compound at the desired concentration for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-FGFR, phospho-Akt, cleaved caspase-3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Signaling Pathways
Derivatives of this compound can modulate various signaling pathways critical for cancer cell survival and proliferation.
FGFR Signaling Pathway:
Caption: Inhibition of the FGFR signaling pathway by 1H-indazole-4-carboxamide derivatives.
Aurora Kinase-Mediated Mitotic Progression:
Caption: Disruption of mitotic progression by indazole-based Aurora kinase inhibitors.
The continued exploration of this compound and its derivatives promises to yield a rich pipeline of novel anti-cancer drug candidates, offering hope for more effective and personalized cancer treatments in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CA2641744C - Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors - Google Patents [patents.google.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. texaschildrens.org [texaschildrens.org]
Application Notes: Protocols for the Biological Evaluation of 1H-Indazole-4-carboxylic Acid Derivatives
Introduction
The 1H-indazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.[1][2] Derivatives of 1H-indazole, including those synthesized from 1H-Indazole-4-carboxylic acid, have shown potential as anticancer, antimicrobial, antioxidant, and enzyme-inhibiting agents.[1][3][4] These application notes provide detailed protocols for the biological evaluation of these derivatives, aimed at researchers, scientists, and professionals in the field of drug development. The methodologies cover key in vitro assays to determine cytotoxicity, enzyme inhibition, and antioxidant potential, along with relevant data presentation and workflow visualizations.
Anticancer Activity Evaluation
A primary area of investigation for indazole derivatives is their potential as anticancer agents.[2] Evaluation typically begins with assessing cytotoxicity against various cancer cell lines, followed by mechanistic studies to understand how these compounds induce cell death.
Experimental Protocol: Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
Materials:
-
Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. The final concentrations may range from 0.625 to 10 µM.[5] Remove the old medium from the plates and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[5]
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (50% inhibition concentration) value for each compound by plotting a dose-response curve.[5]
Experimental Protocol: Cell Apoptosis Detection
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. The Annexin V-FITC/Propidium Iodide (PI) assay is commonly used to detect and quantify apoptosis.
Materials:
-
Cancer cells treated with indazole derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the indazole derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Data Presentation: In Vitro Anticancer Activity
Quantitative data from cytotoxicity assays should be summarized for clear comparison.
Table 1: Cytotoxicity (IC₅₀ in µM) of Selected 1H-Indazole Derivatives Against Human Cancer Cell Lines
| Compound | K562 | A549 | PC-3 | Hep-G2 | HEK-293 (Normal) | Reference |
|---|---|---|---|---|---|---|
| 5j | >10 | >10 | >10 | 3.86 | 13.41 | [5] |
| 5k | 6.21 | 8.93 | >10 | 3.32 | 12.17 | [5] |
| 6o | 5.15 | >40 | >40 | >40 | 33.20 | [5] |
| 5-Fu (Control) | 7.15 | 15.32 | 9.83 | 21.75 | >40 |[5] |
Data is representative and extracted from published studies.[5]
Visualization: Anticancer Evaluation Workflow
Caption: Workflow for in vitro anticancer evaluation of indazole derivatives.
Enzyme Inhibition Assays
Many indazole derivatives exert their biological effects by inhibiting specific enzymes. For example, certain derivatives have been identified as potent α-glucosidase inhibitors, relevant for diabetes management.[4]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from methodologies used to screen indazole derivatives for α-glucosidase inhibitory activity.[4]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (50 mM, pH 6.8)
-
This compound derivatives
-
Acarbose (as a positive control)[4]
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add 20 µL of the test compound solution (at various concentrations) to 20 µL of the α-glucosidase solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 80 µL of 0.1 M Na₂CO₃.
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released from pNPG at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound. Compare the results with the standard inhibitor, acarbose.
Data Presentation: α-Glucosidase Inhibition
Table 2: α-Glucosidase Inhibitory Activity (IC₅₀ in µM) of Selected Indazole Derivatives
| Compound | IC₅₀ (µM) ± SD | Reference |
|---|---|---|
| Compound 1 | 9.43 ± 0.1 | [4] |
| Compound 2 | 15.21 ± 0.4 | [4] |
| Compound 4 | 21.60 ± 0.3 | [4] |
| Compound 7 | 28.15 ± 0.2 | [4] |
| Acarbose (Control) | 750 ± 10 |[4] |
Data is representative and extracted from published studies.[4]
Visualization: General Enzyme Inhibition Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
Mechanistic Pathway Analysis
To understand the molecular mechanism of action, it is crucial to investigate the effect of the derivatives on key cellular signaling pathways. For instance, some indazole derivatives have been found to target the PI3K/AKT/mTOR pathway, which is critical in cancer cell growth and survival.[2]
Experimental Protocol: Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample, allowing researchers to see if a compound alters the expression or activation state (e.g., phosphorylation) of proteins in a signaling cascade.
Materials:
-
Cancer cells treated with indazole derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine changes in protein levels.
Visualization: PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR pathway with potential inhibition by an indazole derivative.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 1H-Indazole-4-carboxylic Acid
Technical Support Center: Synthesis of 1H-Indazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent and logical synthetic pathway begins with the nitration of 2-methylbenzoic acid to obtain 2-methyl-3-nitrobenzoic acid. This intermediate is then reduced to 2-methyl-3-aminobenzoic acid. The subsequent step involves the diazotization of the amino group, followed by an intramolecular cyclization to yield the final product, this compound.
Q2: I am observing a low yield in the final cyclization step. What are the potential causes?
A2: Low yields in the cyclization of the diazonium salt of 2-methyl-3-aminobenzoic acid can stem from several factors. The diazonium salt intermediate is often unstable and can decompose if the temperature is not maintained at a low level (typically 0-5 °C). Additionally, the diazonium salt can undergo side reactions such as coupling with the starting amine or reacting with the solvent if the cyclization conditions are not optimal.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Common impurities include the unreacted starting material, 2-methyl-3-aminobenzoic acid, and byproducts from side reactions. A significant byproduct can be 2-hydroxy-3-methylbenzoic acid, formed from the reaction of the diazonium salt with water.[1] Another potential impurity is an azo-coupled dimer, which arises from the reaction of the diazonium salt with the unreacted starting amine. If harsh temperature conditions are used, decarboxylation of the final product to form 1H-indazole is also a possibility.
Q4: How can I minimize the formation of the phenolic byproduct (2-hydroxy-3-methylbenzoic acid)?
A4: The formation of the phenolic byproduct occurs when the diazonium salt reacts with water. To minimize this, it is crucial to maintain a low reaction temperature (0-5 °C) throughout the diazotization and cyclization steps. Ensuring an adequate concentration of acid can also help to stabilize the diazonium salt and favor the desired intramolecular cyclization over reaction with water.
Q5: Is decarboxylation a significant side reaction for this compound?
A5: While documented as a potential issue for other indazole carboxylic acid isomers under harsh conditions, significant decarboxylation of this compound is generally not observed under the standard, mild conditions used for its synthesis. However, exposure to high temperatures or very strong acidic or basic conditions during workup or purification should be avoided to prevent the formation of 1H-indazole.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of 2-methyl-3-aminobenzoic acid | Incomplete diazotization. | - Ensure the reaction temperature is maintained between 0-5 °C. - Verify the stoichiometry and purity of sodium nitrite. - Ensure sufficient acid concentration for the diazotization reaction. |
| Presence of phenolic byproducts | Decomposition of the diazonium salt. | - Maintain strict temperature control (0-5 °C) during the entire process. - Work up the reaction promptly after completion. |
| Formation of colored impurities (azo compounds) | Azo-coupling of the diazonium salt with the starting amine. | - Ensure the reaction medium is sufficiently acidic to suppress the nucleophilicity of the starting amine. - Add the sodium nitrite solution slowly to maintain a low concentration of the diazonium salt. |
| Low overall recovery after workup | Product loss during extraction or precipitation. | - Adjust the pH carefully during product precipitation to ensure complete isolation. - Perform multiple extractions with an appropriate organic solvent. |
Issue 2: Product Purity Concerns
| Symptom | Potential Impurity | Identification & Removal |
| Persistent starting material peak in NMR/LC-MS | 2-methyl-3-aminobenzoic acid | - Optimize diazotization conditions for full conversion. - Purification via column chromatography may be necessary if recrystallization is ineffective. |
| Additional aromatic peaks, mass corresponding to +1 Da | 2-hydroxy-3-methylbenzoic acid | - Minimize formation by strict temperature control. - Can often be removed by careful recrystallization or column chromatography. |
| Presence of a high molecular weight, colored impurity | Azo-coupled dimer | - Minimize formation through optimized reaction conditions (acidity, slow addition of nitrite). - This byproduct is often less soluble and may be removed by filtration or chromatography. |
| Peak corresponding to the loss of a carboxyl group | 1H-indazole (from decarboxylation) | - Avoid excessive heat during reaction and purification. - Separable by column chromatography due to a significant difference in polarity. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-methyl-3-aminobenzoic acid.
Materials:
-
2-methyl-3-aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 2-methyl-3-aminobenzoic acid (1.0 eq.) in deionized water.
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
Slowly add concentrated hydrochloric acid (approx. 3.0 eq.) while maintaining the temperature below 5 °C. Stir until a clear solution is obtained.
-
-
Diazotization:
-
In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine salt solution over 30-45 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The progress of the diazotization can be monitored by testing for the absence of the starting amine using TLC or for the presence of nitrous acid using starch-iodide paper.
-
-
Intramolecular Cyclization:
-
Allow the reaction mixture to slowly warm to room temperature and then gently heat to 40-50 °C. The cyclization is often accompanied by the evolution of nitrogen gas.
-
Stir at this temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water.
-
If the product remains in solution, extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Summary of Potential Side Products
| Side Product | Structure | Origin |
| 2-hydroxy-3-methylbenzoic acid | Aromatic ring with -OH, -CH₃, and -COOH groups | Reaction of the diazonium salt intermediate with water. |
| Azo-coupled dimer | Two aminobenzoic acid moieties linked by an -N=N- group | Electrophilic attack of the diazonium salt on unreacted 2-methyl-3-aminobenzoic acid. |
| 1H-indazole | Indazole ring without the carboxylic acid group | Decarboxylation of the final product under high heat or extreme pH. |
| 2-methyl-3-nitrobenzoic acid | Aromatic ring with -NO₂, -CH₃, and -COOH groups | Incomplete reduction of the starting material for the precursor synthesis. |
References
Technical Support Center: Synthesis of 1H-Indazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to facilitate the successful synthesis of 1H-Indazole-4-carboxylic Acid. Our resources are designed to help you improve yields, minimize side reactions, and streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
A1: A widely employed and dependable route commences with 2-methyl-3-nitrobenzoic acid. This multi-step synthesis involves the initial protection of the carboxylic acid, typically as a methyl ester, followed by the reduction of the nitro group to an amine. The subsequent key step is a diazotization of the aniline derivative, which then undergoes intramolecular cyclization to form the indazole ring. Finally, hydrolysis of the ester yields the target this compound.
Q2: I am observing a low yield in the cyclization step. What are the potential causes and solutions?
A2: Low yields during the cyclization to form the indazole ring are often attributed to incomplete diazotization, improper temperature control, or suboptimal reaction concentration. It is crucial to maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt to prevent its decomposition. The concentration of the reaction mixture can also play a critical role; overly dilute or concentrated solutions may hinder the intramolecular cyclization. Experimenting with slight variations in acid concentration and reaction time can also lead to improved yields.
Q3: My final product is contaminated with a significant amount of an isomeric impurity. How can I identify and minimize its formation?
A3: A common impurity in indazole synthesis is the formation of the 2H-indazole isomer. The ratio of 1H- to 2H-isomers is highly dependent on the reaction conditions during cyclization. The use of certain solvents and bases can influence the regioselectivity of the reaction. To minimize the formation of the 2H-isomer, it is advisable to carefully control the pH and temperature during the cyclization step. Purification can be achieved by column chromatography on silica gel, as the two isomers often exhibit different polarities. Spectroscopic techniques such as 1H and 13C NMR can be used to distinguish between the isomers.
Q4: What are the best practices for the purification of the final product, this compound?
A4: Purification of this compound is typically achieved through recrystallization. Suitable solvent systems include ethanol, methanol, or a mixture of ethyl acetate and hexanes. The choice of solvent will depend on the nature of the impurities. If significant impurities persist, column chromatography on silica gel using a mobile phase such as a gradient of methanol in dichloromethane can be effective. It is important to thoroughly dry the final product under vacuum to remove any residual solvents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Esterification | - Incomplete reaction. - Hydrolysis of the ester during workup. | - Increase the reaction time or temperature. - Use a larger excess of the alcohol and acid catalyst. - Ensure anhydrous conditions. - Neutralize the reaction mixture before aqueous workup. |
| Incomplete Nitro Group Reduction | - Inefficient reducing agent. - Insufficient amount of reducing agent. - Catalyst poisoning. | - Use a more potent reducing agent such as SnCl₂ or catalytic hydrogenation with Pd/C. - Increase the equivalents of the reducing agent. - Ensure the purity of the starting material and solvents. |
| Formation of Dark-Colored Byproducts | - Decomposition of the diazonium salt. - Oxidation of intermediates or the final product. | - Maintain strict temperature control (0-5 °C) during diazotization. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly prepared reagents. |
| Difficulty in Isolating the Product | - High solubility of the product in the reaction solvent. - Formation of a stable salt. | - Adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to induce precipitation. - Extract the product with a suitable organic solvent. - Consider an alternative workup procedure to break any stable salts. |
| Presence of Starting Material in Final Product | - Incomplete reaction in one or more steps. | - Monitor the reaction progress closely using TLC or LC-MS. - Ensure sufficient reaction times and appropriate temperatures for each step. - Optimize the stoichiometry of the reagents. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate
This protocol is adapted from a similar procedure for the esterification of a substituted benzoic acid.
Materials:
-
2-methyl-3-nitrobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 2-methyl-3-nitrobenzoic acid (10 g, 55 mmol) in 100 mL of anhydrous methanol, add concentrated sulfuric acid (2 mL) dropwise.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
-
After cooling to room temperature, concentrate the solution to approximately 10 mL under reduced pressure.
-
Dilute the residue with 100 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine (100 mL each).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain methyl 2-methyl-3-nitrobenzoate.
| Parameter | Value |
| Starting Material | 2-methyl-3-nitrobenzoic acid |
| Reagents | Methanol, Sulfuric acid |
| Reaction Time | 4 hours |
| Temperature | Reflux |
| Typical Yield | >95% |
Protocol 2: Synthesis of this compound (General Procedure)
This protocol outlines the subsequent steps of nitro reduction, diazotization, cyclization, and hydrolysis.
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C) and Hydrogen gas
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
Step A: Reduction of the Nitro Group
-
Dissolve methyl 2-methyl-3-nitrobenzoate in ethanol or ethyl acetate.
-
Add an excess of SnCl₂ dihydrate or a catalytic amount of Pd/C.
-
If using SnCl₂, heat the reaction mixture. If using Pd/C, subject the mixture to a hydrogen atmosphere.
-
Monitor the reaction until completion by TLC.
-
After workup (filtration for Pd/C or basification and extraction for SnCl₂), isolate the resulting methyl 2-amino-3-methylbenzoate.
Step B: Diazotization and Cyclization
-
Dissolve the methyl 2-amino-3-methylbenzoate in a cooled (0-5 °C) aqueous acidic solution (e.g., HCl).
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified time to allow for cyclization.
-
Neutralize the reaction mixture and extract the methyl 1H-indazole-4-carboxylate with an organic solvent.
Step C: Hydrolysis
-
Dissolve the methyl 1H-indazole-4-carboxylate in a mixture of THF and water.
-
Add an excess of NaOH or LiOH.
-
Stir the reaction at room temperature or with gentle heating until the ester is completely hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with HCl to precipitate the this compound.
-
Filter the solid, wash with cold water, and dry under vacuum.
| Parameter | Typical Conditions |
| Nitro Reduction | SnCl₂, heat or H₂, Pd/C, rt |
| Diazotization Temp. | 0-5 °C |
| Cyclization Time | 1-3 hours |
| Hydrolysis Base | NaOH or LiOH |
| Hydrolysis Temp. | rt to 40 °C |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for improving reaction yield.
Technical Support Center: Purification of 1H-Indazole-4-carboxylic Acid and its Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1H-Indazole-4-carboxylic Acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My this compound is streaking badly on a silica gel column, leading to poor separation. What can I do?
Answer: This is a common problem caused by the strong interaction of the polar carboxylic acid group with the acidic silica stationary phase.[1] Here are several strategies to improve peak shape and achieve better separation:
-
Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to your eluent to saturate the active sites on the silica gel and reduce tailing.
-
Acetic Acid: Add 0.5-2% acetic acid to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). This protonates the carboxylic acid, reducing its interaction with the silica.[2]
-
Formic Acid: Similar to acetic acid, a small percentage can significantly improve peak shape.
-
-
Consider an Alternative Stationary Phase: If modifying the eluent is insufficient, a different stationary phase may be necessary.
-
Reversed-Phase Chromatography: Use a C18 column where polar compounds elute earlier. This is often a better choice for highly polar molecules.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are poorly retained in reversed-phase chromatography.[4][5] It uses a polar stationary phase (like silica or diol) with a mobile phase high in organic solvent (like acetonitrile) and a small amount of water.[5]
-
Question: My compound won't stick to my C18 reversed-phase column and elutes in the solvent front. How can I achieve separation?
Answer: This indicates your compound is too polar for standard reversed-phase conditions. The non-polar C18 stationary phase has minimal interaction with your analyte.[4]
-
Use a Highly Aqueous Mobile Phase: Increase the water content in your mobile phase (e.g., >95% water). Caution: Standard C18 columns can undergo "phase collapse" in highly aqueous conditions, leading to poor and irreproducible retention.[4] It is critical to use a column specifically designed for highly aqueous mobile phases (often labeled "AQ").[4]
-
Modify the Mobile Phase pH: Add an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase.[3] This suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on the C18 column.
-
Switch to HILIC: As mentioned previously, HILIC is specifically designed for such polar compounds and is often the most effective solution.[1][5]
Question: I am trying to purify an ester or amide derivative of this compound, but it is contaminated with the starting carboxylic acid. How can I remove it?
Answer: This is an ideal scenario for a simple acid-base extraction. The carboxylic acid is acidic, while the ester or amide derivative is typically neutral.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[6]
-
The acidic this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
The neutral ester or amide product will remain in the organic layer.
-
Separate the layers. The organic layer now contains your purified product. You can wash it further with brine, dry it over sodium sulfate, and evaporate the solvent.[7]
Question: My yield is very low after recrystallization. How can I improve it?
Answer: Low yield in recrystallization is typically due to either using too much solvent or choosing a solvent in which your compound is too soluble even at low temperatures.
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Adding excess solvent will keep more of your product dissolved when cooled, reducing the recovery.
-
Perform a Solvent Screen: Test the solubility of your compound in a variety of solvents to find the ideal one.[8] An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Use a Co-Solvent System: If a single perfect solvent cannot be found, use a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[8]
-
Control the Cooling Rate: Allow the solution to cool slowly to room temperature and then in an ice bath or freezer to maximize crystal formation.[9] Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter.
Frequently Asked Questions (FAQs)
What is the best general purification strategy for this compound?
For the initial bulk purification of crude material, an acid-base extraction is highly effective at removing neutral or basic impurities. Dissolve the crude product in an organic solvent, extract with an aqueous base to move the desired acid into the aqueous layer, wash the aqueous layer with fresh organic solvent to remove trapped impurities, and then re-acidify the aqueous layer to precipitate the pure product.[5][10] For final high-purity material, recrystallization is the preferred method.[11]
What are the most common impurities I might encounter?
Common impurities can include:
-
Unreacted starting materials from the synthesis.
-
Side-products from the reaction, such as isomers or over-alkylated products.[12]
-
Residual solvents from the reaction or workup, which can often be identified by 1H NMR.[13][14]
-
By-products from decomposition if the reaction conditions are harsh.
How do I choose the right solvent system for column chromatography?
The best practice is to use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal eluent should provide a retention factor (Rf) for your target compound of approximately 0.2-0.4 to ensure good separation from impurities. For the polar this compound on silica, start with solvent systems like 10% Methanol in Dichloromethane or 50-100% Ethyl Acetate in Hexanes, and add 1% acetic acid to prevent streaking.
Can I use an amine base like triethylamine (TEA) in my eluent during silica gel chromatography?
While adding a base like TEA is a common strategy to improve the chromatography of basic compounds, it is generally not recommended for acidic compounds like this compound. The base can deprotonate your acid, forming a salt that will either stick irreversibly to the silica or streak badly. Stick to acidic additives for acidic compounds.[5]
Quantitative Data Summary
The following tables summarize common solvent systems used for the purification of indazole carboxylic acids and their derivatives. Ratios are volume-based unless otherwise specified.
Table 1: Recommended Solvent Systems for Column Chromatography
| Compound Type | Stationary Phase | Eluent System | Modifier | Purpose & Notes |
| Carboxylic Acids | Silica Gel | Dichloromethane/Methanol (98:2 to 90:10) | 0.5-2% Acetic Acid | Modifier reduces peak tailing.[2] |
| Carboxylic Acids | Silica Gel | Ethyl Acetate/Hexane (50:50 to 100:0) | 0.5-2% Acetic Acid | Good for moderately polar acids. |
| Esters/Amides | Silica Gel | Ethyl Acetate/Hexane (25:75 to 50:50) | None | Standard system for less polar derivatives.[9] |
| Esters/Amides | Silica Gel | Methanol/Chloroform (0:100 to 5:95 gradient) | None | Good for more polar amide derivatives.[6] |
| Carboxylic Acids | C18 (Aqueous) | Water/Acetonitrile or Water/Methanol | 0.1% TFA or Formic Acid | For highly polar acids poorly retained otherwise.[3] |
| Carboxylic Acids | Silica, Diol (HILIC) | Acetonitrile/Water (95:5 to 80:20) | Buffer (e.g., Ammonium Acetate) | Excellent for separating highly polar compounds.[5] |
Table 2: Common Solvents for Recrystallization
| Compound Type | Recommended Solvents | Notes |
| Carboxylic Acids | Ethanol, Methanol, Water, Acetic Acid, Isopropanol | Often soluble in polar protic solvents.[8] Acidification of an aqueous basic solution is a common method of crystallization.[10] |
| Esters/Amides | Toluene, Ethyl Acetate, Ethanol, Acetone, Hexane/Ethyl Acetate mixtures | Less polar derivatives will crystallize from less polar solvents.[9] |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure.
-
Separation: Allow the layers to separate. The deprotonated indazole carboxylate salt will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral and basic impurities.
-
Back-Extraction: To remove any trapped organic impurities from the aqueous layer, add a fresh portion of ethyl acetate, shake, and discard the organic layer. Repeat this step if necessary.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH is acidic (pH ~2-3, check with pH paper). The this compound will precipitate out as a solid.[7]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid drying.[7]
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or co-solvent system from Table 2 or based on solubility tests.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.
-
Heating: Heat the mixture to the solvent's boiling point with stirring. Add small portions of hot solvent until the solid just dissolves completely. Do not add a large excess.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. Dry the crystals under vacuum.
Visualizations
The following diagrams illustrate common workflows and decision-making processes in the purification of this compound and its derivatives.
Caption: Decision tree for selecting a primary purification strategy.
Caption: Experimental workflow for purification via acid-base extraction.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. teledyneisco.com [teledyneisco.com]
- 4. labex.hu [labex.hu]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting unexpected peaks in the 1H NMR spectrum of indazole compounds
Technical Support Center: Indazole Compound Analysis
Welcome to the technical support center for researchers working with indazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges during 1H NMR analysis, particularly the appearance of unexpected peaks.
Frequently Asked Questions (FAQs)
Category 1: Impurity Identification
Q1: My 1H NMR spectrum shows unexpected sharp singlets and multiplets that don't correspond to my indazole product. What are they?
A1: These peaks are often due to residual solvents from your reaction workup or purification steps. Even after extensive drying under high vacuum, solvents can remain trapped in the sample matrix.[1]
-
Common Solvents: Acetone, ethyl acetate, hexane, dichloromethane, and methanol are frequent culprits.[1] Ethyl acetate, in particular, can be difficult to remove completely.[1]
-
Identification: Compare the chemical shifts of the unknown peaks to established tables for common laboratory solvents.[2][3]
-
Solution: To remove stubborn solvents like ethyl acetate, try dissolving your sample in a more volatile solvent like dichloromethane and re-evaporating the solvent. Repeating this process several times can be effective.[1] For acetone contamination, ensure your NMR tubes are thoroughly dried for several hours in an oven before use, as residual acetone can linger.[1]
Q2: I see broad, rolling peaks in the aliphatic region of my spectrum, typically between 0.8 and 1.5 ppm. What is the source?
A2: These signals are characteristic of hydrocarbon grease ("H-grease") or silicone grease.[4][5]
-
Sources: Contamination can occur from greased ground-glass joints on your glassware, solvent drums, or even from using cotton plugs for pipette chromatography.[4][5] Phthalate plasticizers from vinyl tubing are another potential source of contamination.[6]
-
Prevention: Use glassware with PTFE joints where possible. If you must use grease, use it sparingly. Distill solvents if you suspect contamination from the source drum.[5] When performing microscale chromatography, consider using glass wool instead of cotton plugs to avoid leaching of grease-like impurities.[4]
-
Removal: Removing grease is challenging. Re-purification by column chromatography or trituration may be necessary. Filtering the sample through a plug of activated basic alumina has also been reported to be effective.[5]
Q3: My baseline is noisy and my peaks are unusually broad. What could be the cause?
A3: Broad peaks and a noisy baseline can result from several factors, including the presence of paramagnetic impurities.[7]
-
Source: Trace amounts of paramagnetic metals, potentially from catalysts (like palladium from Suzuki couplings) or reaction vessels, can cause significant line broadening in your NMR spectrum.[7]
-
Solution: To remove trace metals, you can try filtering your sample solution through a small plug of Celite® or silica gel before acquiring the NMR spectrum. If the problem persists, consider treating the sample with a metal scavenger.
Category 2: Isomers and Tautomers
Q4: My spectrum looks like I have a mixture of two similar compounds, but my TLC and LC-MS are clean. What's happening?
A4: You are likely observing a mixture of indazole tautomers or rotamers.
-
Tautomerism: Indazoles exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[8] The 1H-tautomer is generally the more thermodynamically stable form.[9] The equilibrium between these forms can be influenced by the solvent, leading to the observation of two distinct sets of peaks in the NMR spectrum.[10] For some substituted indazoles, polar solvents like DMSO-d6 favor the 1H tautomer, while less polar solvents like CDCl3 can stabilize the 2H tautomer.[10]
-
Rotamers: If your indazole has a substituent with restricted bond rotation (like an amide), you may be observing different conformations, known as rotamers.[1]
-
Solution: To confirm the presence of rotamers, try acquiring the spectrum at a higher temperature. Increased temperature can accelerate the bond rotation, causing the distinct signals of the rotamers to coalesce into a single, averaged set of peaks.[1] To investigate tautomerism, try running the sample in a different deuterated solvent to see if the ratio of the two species changes.[1]
Q5: I performed an N-alkylation on my indazole and obtained two products that are difficult to separate. How can I identify them?
A5: The N-alkylation of indazoles can produce a mixture of N-1 and N-2 regioisomers.[9][11] The ratio of these isomers is highly dependent on the reaction conditions, including the base and solvent used.[12]
-
Identification: The most reliable method for assigning the regiochemistry is through 2D NMR experiments. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful.[9] For the N-1 isomer, a correlation should be observed between the protons of the N-alkyl group and the C-7a carbon of the indazole ring. For the N-2 isomer, a correlation is expected between the N-alkyl protons and the C-3 carbon.[9]
-
Controlling Regioselectivity: To favor the N-1 isomer, a common set of conditions is using a strong base like sodium hydride (NaH) in an aprotic solvent like THF.[9][12]
Category 3: Sample and Spectrum-Related Issues
Q6: I have a broad peak in my spectrum that disappears when I add D2O. What is it?
A6: This is a classic indication of an exchangeable proton, such as an N-H or O-H proton.[1] The indazole N-H proton typically appears as a single, often broad peak at a high chemical shift (δ 10-13 ppm).[13] Adding a drop of deuterium oxide (D2O) to your NMR tube and shaking will cause the labile proton to exchange with deuterium, leading to the disappearance of its signal from the 1H NMR spectrum.[1]
Q7: The chemical shifts of my compound seem to have changed slightly compared to a previous batch. Is this a problem?
A7: Minor shifts in chemical shifts between samples are not necessarily indicative of a problem. This can often be attributed to differences in sample concentration.[1] Higher concentrations can lead to bimolecular interactions that perturb the local electronic environment of the protons, causing peaks to shift slightly.[1] Always report the concentration at which the spectrum was acquired for consistency.
Data and Reference Tables
For quick identification of common impurities, refer to the table below, which summarizes the approximate 1H NMR chemical shifts of common laboratory solvents.
| Solvent | Chemical Formula | CDCl₃ (δ ppm) | Acetone-d₆ (δ ppm) | DMSO-d₆ (δ ppm) | D₂O (δ ppm) |
| Acetone | C₃H₆O | 2.17 | 2.05 | 2.09 | 2.22 |
| Acetonitrile | C₂H₃N | 2.00 | 1.94 | 2.09 | 2.06 |
| Benzene | C₆H₆ | 7.37 | 7.36 | 7.37 | 7.37 |
| Dichloromethane | CH₂Cl₂ | 5.32 | 5.33 | 5.76 | 5.33 |
| Diethyl ether | C₄H₁₀O | 3.48 (q), 1.21 (t) | 3.39 (q), 1.11 (t) | 3.39 (q), 1.10 (t) | 3.58 (q), 1.20 (t) |
| Dimethylformamide (DMF) | C₃H₇NO | 8.03, 2.92, 2.75 | 8.01, 2.88, 2.73 | 7.96, 2.88, 2.70 | 7.96, 2.91, 2.73 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 2.62 | 2.50 | 2.54 | 2.71 |
| Ethanol | C₂H₆O | 3.72 (q), 1.25 (t) | 3.49 (q), 1.09 (t) | 3.44 (q), 1.06 (t) | 3.65 (q), 1.18 (t) |
| Ethyl acetate | C₄H₈O₂ | 4.12 (q), 2.05 (s), 1.26 (t) | 4.02 (q), 1.96 (s), 1.18 (t) | 4.02 (q), 1.99 (s), 1.16 (t) | 4.13 (q), 2.08 (s), 1.24 (t) |
| Hexane | C₆H₁₄ | 1.26, 0.88 | 1.25, 0.86 | 1.24, 0.85 | 1.29, 0.88 |
| Methanol | CH₄O | 3.49 | 3.31 | 3.32 | 3.34 |
| Pyridine | C₅H₅N | 8.62, 7.78, 7.39 | 8.57, 7.78, 7.38 | 8.51, 7.70, 7.32 | 8.54, 7.84, 7.43 |
| Tetrahydrofuran (THF) | C₄H₈O | 3.76, 1.85 | 3.58, 1.79 | 3.60, 1.78 | 3.75, 1.88 |
| Toluene | C₇H₈ | 7.27-7.17, 2.36 | 7.27-7.15, 2.32 | 7.27-7.16, 2.31 | 7.29-7.20, 2.34 |
| Water | H₂O | 1.56 | 2.84 | 3.33 | 4.79 |
| Silicone Grease | - | ~0.07 | ~0.06 | ~0.05 | - |
| Hydrocarbon Grease | - | ~1.25, ~0.86 | ~1.25, ~0.86 | ~1.25, ~0.86 | - |
Data compiled from multiple sources.[2][3][14][15] Chemical shifts can vary with temperature, concentration, and pH.
Experimental Protocols
Protocol 1: D₂O Shake for Identification of Exchangeable Protons (N-H, O-H)
This experiment is used to confirm the presence of labile protons, such as the N-H proton of the indazole ring.[1]
Methodology:
-
Acquire Initial Spectrum: Dissolve 5-10 mg of your indazole compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube and acquire a standard 1H NMR spectrum.
-
Identify Potential Peak: Locate the broad singlet suspected to be the N-H proton (often >10 ppm).
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube securely and shake it vigorously for 1-2 minutes to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back in the NMR spectrometer and acquire a second 1H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The peak corresponding to the exchangeable N-H proton should have disappeared or significantly diminished in the second spectrum.[1]
Visual Troubleshooting Guides
The following diagrams illustrate common troubleshooting workflows and relationships for analyzing indazole compounds.
Caption: General workflow for identifying the source of unexpected peaks.
Caption: Logic for identifying N-1 vs. N-2 alkylated indazole regioisomers.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kovsky.net [kovsky.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Optimizing reaction conditions for the N-alkylation of 1H-Indazole-4-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 1H-Indazole-4-carboxylic Acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of the indazole nitrogen. | Use a stronger base such as sodium hydride (NaH) or ensure the base is fresh and properly handled. An excess of the base (1.1-1.5 equivalents) can also be beneficial. |
| Poor quality or insufficient amount of alkylating agent. | Use a fresh, high-purity alkylating agent. Consider using a slight excess (1.1-1.2 equivalents). | |
| Reaction temperature is too low. | While some reactions proceed at room temperature, others may require heating. Monitor the reaction by TLC or LC-MS and consider increasing the temperature if the reaction is sluggish. | |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Reactions with highly reactive bases like NaH are particularly sensitive to moisture. | |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | Suboptimal choice of base and solvent. | The combination of base and solvent is critical for controlling regioselectivity. For preferential N1-alkylation, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is often effective.[1][2] For N2-selectivity, consider Mitsunobu conditions or the use of trifluoromethanesulfonic acid (TfOH) with diazo compounds. |
| Electronic effects of the carboxylic acid group. | The electron-withdrawing nature of the carboxylic acid at the 4-position can influence the N1/N2 ratio. Protecting the carboxylic acid as an ester can modify its electronic influence and improve selectivity. | |
| Difficulty in Separating N1 and N2 Isomers | Similar polarity of the two regioisomers. | Optimize chromatographic conditions. This may involve trying different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) or using a different stationary phase. If separation is still challenging, consider derivatizing the isomers to alter their polarity before separation, followed by deprotection. |
| Side Reactions | O-alkylation of the carboxylic acid. | This is a significant risk when the carboxylic acid is not protected. The carboxylate anion formed upon deprotonation can compete with the indazole anion for the alkylating agent. Protecting the carboxylic acid as an ester is the most effective way to prevent this side reaction. |
| Dialkylation. | This can occur if a large excess of the alkylating agent and/or base is used. Use a controlled stoichiometry of reagents. |
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of this compound challenging?
A1: The primary challenge lies in controlling the regioselectivity of the reaction. The indazole ring has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of isomers.[1][3] Additionally, the presence of the carboxylic acid group introduces another reactive site that can be deprotonated by the base, leading to potential side reactions like O-alkylation.
Q2: How does the choice of base and solvent affect the N1 vs. N2 selectivity?
A2: The base and solvent play a crucial role in determining the regiochemical outcome. Generally, for N1-selective alkylation, a combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is preferred.[1][2] This combination is thought to favor the formation of a sodium salt that directs the alkylating agent to the N1 position. In contrast, polar aprotic solvents like DMF with bases such as potassium carbonate often lead to mixtures of N1 and N2 isomers.[3]
Q3: Should I protect the carboxylic acid group before performing the N-alkylation?
A3: Yes, protecting the carboxylic acid group is highly recommended. The acidic proton of the carboxylic acid will be readily deprotonated by the base used for the N-alkylation, forming a carboxylate. This carboxylate can then compete with the indazole anion for the alkylating agent, leading to O-alkylation as a side product and reducing the yield of the desired N-alkylated product. Conversion of the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a common and effective protection strategy.[4][5]
Q4: What are the recommended conditions for protecting this compound as a methyl ester?
A4: A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.[6] Another approach is to use a methylating agent like diazomethane, although this is a hazardous reagent.
Q5: After N-alkylation of the protected indazole, how can I deprotect the ester to get the carboxylic acid?
A5: The methyl or ethyl ester can be hydrolyzed back to the carboxylic acid under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide or lithium hydroxide, followed by acidification.[7][8]
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Indazole N-Alkylation
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 1H-Indazole | n-Pentyl bromide | NaH | THF | >95:5 | [1][2] |
| 1H-Indazole | n-Pentyl bromide | K2CO3 | DMF | 1.5:1 | |
| 1H-Indazole | n-Pentyl bromide | Cs2CO3 | DMF | 1.2:1 | |
| 3-CO2Me-1H-indazole | n-Pentyl bromide | NaH | THF | >99:1 | [1] |
| 7-CO2Me-1H-indazole | n-Pentyl bromide | NaH | THF | 4:96 | [1] |
Note: Data is generalized from studies on various substituted indazoles and serves as a guideline. The regioselectivity for this compound may vary.
Experimental Protocols
Protocol 1: Protection of this compound as a Methyl Ester
-
Suspend this compound (1.0 eq) in methanol (10-20 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the methyl 1H-indazole-4-carboxylate.
Protocol 2: N1-Alkylation of Methyl 1H-Indazole-4-carboxylate
-
To a stirred solution of methyl 1H-indazole-4-carboxylate (1.0 eq) in anhydrous THF (10-20 volumes) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.
Protocol 3: Deprotection of the Methyl Ester
-
Dissolve the N1-alkylated methyl 1H-indazole-4-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (2-3 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the hydrolysis is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with a dilute solution of hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the N1-alkylated this compound. If a precipitate does not form, extract the product with an organic solvent.
Visualizations
Caption: Experimental workflow for the N1-alkylation of this compound.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
Preventing the formation of regioisomers in indazole synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, chemists, and drug development professionals to address the common challenge of controlling regioselectivity, particularly in N-alkylation and ring formation reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve your desired indazole regioisomer with high fidelity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of substituted indazoles.
Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Answer:
Achieving high selectivity for the N1-isomer typically involves leveraging thermodynamic control, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][2] The following adjustments can significantly favor the formation of the N1-alkylated product:
-
Change the Base/Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a highly effective and widely reported method for achieving excellent N1-selectivity.[1][3] This system often provides >99% N1-regioselectivity.[1]
-
Leverage Steric Hindrance: If your indazole scaffold allows, introducing a bulky substituent at the C3 position can sterically hinder the N2-position, thus favoring alkylation at N1.[4]
-
Allow for Thermodynamic Equilibration: In some cases, particularly with certain electrophiles, using a polar aprotic solvent like DMF can promote an equilibration process that favors the more thermodynamically stable N1-substituted product over time.[1][4] Longer reaction times and slightly elevated temperatures may enhance this effect.[5]
Problem 2: I need to synthesize the N2-substituted indazole, but my current method strongly favors the N1 isomer. What should I change?
Answer:
Selectivity for the N2-isomer often requires conditions that favor kinetic control or the use of specific directing groups.[6][7] Here are proven strategies to obtain the N2-substituted product:
-
Introduce an Electron-Withdrawing Group (EWG): The most powerful strategy is to use an indazole precursor with a strong EWG (e.g., -NO₂, -CO₂Me) at the C7 position. This has been shown to provide outstanding N2-selectivity (≥96%), even under conditions that would normally favor N1.[3]
-
Switch to Acidic or Neutral Conditions: While basic conditions typically favor N1-alkylation, performing the reaction under neutral or acidic conditions can selectively promote substitution at the N2 position.[4][8] A notable method involves using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[4][6]
-
Employ a Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, PPh₃, and DIAD or DEAD) has been shown to favor the formation of the N2-regioisomer in certain cases.[3]
-
Consider Metal-Mediated Reactions: Specific protocols using Ga/Al-mediated direct alkylation have been developed for the high-yield, regioselective synthesis of 2H-indazoles.[4][8]
Problem 3: My synthesis (e.g., Davis-Beirut, Cadogan) is designed to produce a 2H-indazole, but I am getting low yields or other regioisomers.
Answer:
While reactions like the Davis-Beirut and Cadogan cyclization are designed for 2H-indazole synthesis, their efficiency can be sensitive to reaction conditions.[9][10]
-
For Cadogan Reductive Cyclization: Traditional methods can be harsh. Modern, one-pot modifications have significantly improved efficiency. An effective approach involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by reductive cyclization using a phosphine reagent like tri-n-butylphosphine at milder temperatures (e.g., 80 °C in isopropanol).[4][9] This avoids the need to isolate intermediates and improves yields.[9]
-
For Davis-Beirut Reaction: This reaction is a robust method for creating a variety of 2H-indazoles and related heterocycles under redox-neutral conditions.[10][11] However, the reactivity of the key nitroso intermediate is sensitive to the nucleophile used. If you are experiencing issues, re-evaluate the purity of your starting materials (e.g., 2-nitrobenzaldehyde) and ensure your base and solvent are appropriate for the specific transformation you are attempting.[12][13]
Problem 4: I have an inseparable mixture of N1 and N2 regioisomers. What purification strategies can I try?
Answer:
Separating indazole regioisomers by standard flash column chromatography can be challenging due to their similar polarities.[14]
-
Optimize Chromatography: Experiment with different eluent systems, sometimes a very small change in polarity or switching to a different solvent system (e.g., diethyl ether/hexane instead of ethyl acetate/hexane) can achieve separation.
-
Recrystallization: If the isomers are crystalline, careful screening of solvent mixtures (e.g., acetone/water, ethanol/water, THF/water) can lead to selective crystallization of one isomer, yielding a product with >99% purity.[15]
-
Derivatization: In difficult cases, the mixture can be subjected to a reaction like acetylation. The resulting acetylated isomers may have different physical properties, allowing for easier separation by chromatography. Afterwards, the protecting group can be removed to yield the pure, desired isomer.[14]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that control N1 vs. N2 regioselectivity in indazole alkylation?
A1: The outcome of N-alkylation is a delicate balance between thermodynamic and kinetic factors, which are influenced by four key parameters:[4][16]
-
Steric & Electronic Effects: Bulky groups at the C3 position favor N1-alkylation. Electron-withdrawing groups at the C7 position strongly favor N2-alkylation.[3]
-
Base and Solvent: The choice of base and solvent is critical. NaH in THF favors N1, while conditions like K₂CO₃ in DMF can often produce mixtures.[3][17] The polarity of the solvent and the base's counter-ion affect the nucleophilicity of the two nitrogen atoms.[18]
-
Nature of the Electrophile: The alkylating agent itself can influence the outcome.[19]
-
Thermodynamic vs. Kinetic Control: N1-products are typically more thermodynamically stable.[1][2] Reactions that allow for equilibrium (higher temperatures, longer reaction times) favor the N1-isomer.[20][21] Conversely, conditions that are rapid and irreversible (lower temperatures) tend to favor the kinetically preferred N2-product.[7][22]
Q2: Which synthetic routes are inherently regioselective, avoiding the N-alkylation step altogether?
A2: Several methods build the indazole ring in a way that pre-determines the position of the N-substituent, thus avoiding the issue of mixed regioisomers.
-
For 1H-Indazoles: Using N-alkyl or N-aryl hydrazines as starting materials in reactions with ortho-haloaryl carbonyls or nitriles can directly and regioselectively produce N1-substituted indazoles.[1]
-
For 2H-Indazoles: The Davis-Beirut reaction and the Cadogan reductive cyclization are prominent methods designed specifically to yield the 2H-indazole core.[4][9][10]
Q3: Which analytical techniques are best for differentiating and quantifying N1 and N2 indazole isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
-
1D NMR (¹H, ¹³C): The chemical shifts of the protons and carbons on the indazole ring, and especially on the N-substituent, will be different for each isomer.
-
2D NMR (HMBC, NOESY): These techniques are definitive for structure elucidation. For example, a Nuclear Overhauser Effect (NOESY) experiment can show a correlation between the protons of the N-substituent and the H7 proton of the indazole ring, which is only possible for the N1-isomer. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a long-range coupling between the substituent's protons and the C7a carbon, which also helps confirm the substitution pattern.[17]
-
Chromatography (LC-MS, GC-MS): These methods are excellent for quantifying the ratio of the two isomers in a mixture, though they may not definitively identify which peak corresponds to which isomer without pure standards.
Data Presentation: Regioselectivity in N-Alkylation
The following tables summarize quantitative data from literature reports on the N-alkylation of various indazole substrates, highlighting the impact of reaction conditions on the N1:N2 product ratio.
Table 1: Conditions Favoring N1-Alkylation (Thermodynamic Control)
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Ref |
|---|---|---|---|---|---|---|
| 3-(tert-Butyl)-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | >99 : <1 | [1] |
| 3-(COMe)-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | >99 : <1 | [1] |
| 1H-Indazole | Benzyl bromide | NaH | THF | RT | 95 : 5 | [3] |
| 5-Bromo-1H-indazole | Benzyl bromide | NaH | THF | RT | 96 : 4 |[3] |
Table 2: Conditions Favoring N2-Alkylation (Kinetic/Directed Control)
| Indazole Substrate | Alkylating Agent | Base / Acid | Solvent | Temp (°C) | N1:N2 Ratio | Ref |
|---|---|---|---|---|---|---|
| 7-(NO₂)-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | 4 : 96 | [3] |
| 7-(CO₂Me)-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | <1 : >99 | [3] |
| 1H-Indazole | t-Butyl 2,2,2-trichloroacetimidate | TfOH (cat.) | Dioxane | 80 | N2 only | [6] |
| 5-Nitro-1H-indazole | Methyl Iodide | K₂CO₃ | DMF | RT | 1 : 1.2 |[2] |
Experimental Protocols
Protocol 1: Highly Regioselective N1-Alkylation of Indazole
This protocol is optimized for achieving high regioselectivity for the N1 position using the NaH/THF system, which favors the thermodynamically controlled product.[1][4][18]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired substituted 1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a solution or suspension (approx. 0.1-0.2 M).
-
Deprotonation: Cool the mixture to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas evolution (H₂)!
-
Activation: Remove the ice bath and allow the suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature. If the starting material is consumed slowly, the reaction can be gently heated to 50 °C. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl solution.[16]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[18]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[4]
Protocol 2: One-Pot Synthesis of N2-Aryl Indazoles via Cadogan Cyclization
This protocol provides a mild and efficient one-pot method for synthesizing 2H-indazoles, avoiding the need for isolating intermediates.[4][9]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the intermediate ortho-imino-nitrobenzene. Monitor by TLC or LC-MS.
-
Reductive Cyclization: To the same reaction mixture, add tri-n-butylphosphine (1.5 eq).
-
Reaction: Continue to stir the mixture at 80 °C. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[4]
Visualizations
Logical Workflow Diagrams
The following diagrams illustrate the decision-making process for troubleshooting and optimizing indazole alkylation reactions.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 10. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. benchchem.com [benchchem.com]
- 19. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jackwestin.com [jackwestin.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
Addressing solubility issues of 1H-Indazole-4-carboxylic Acid in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Indazole-4-carboxylic Acid, focusing on addressing common solubility issues encountered during chemical reactions.
Troubleshooting Guide
Issue: Poor Solubility of this compound in Reaction Solvents
Question: My this compound is not dissolving in the solvent for my amide coupling reaction. What should I do?
Answer: Poor solubility of this compound is a common challenge. Here is a step-by-step guide to address this issue:
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents are generally the most effective for dissolving this compound and its analogs.
-
Recommended Solvents: N,N-Dimethylformamide (DMF) is the most frequently recommended solvent for amide coupling reactions involving indazole carboxylic acids due to its excellent solvating properties.[1][2][3] Other viable options include Dichloromethane (DCM), acetonitrile (CH₃CN), and Tetrahydrofuran (THF).[1][4][5]
-
Initial Test: Start by attempting to dissolve a small quantity of your acid in DMF at the intended reaction concentration (e.g., ~0.1 M).[1]
-
-
Temperature Adjustment: Gently heating the mixture can significantly improve solubility.
-
Procedure: While stirring, warm the solvent and this compound mixture to 40-50 °C.
-
Caution: Monitor for any signs of degradation of the starting material, although this is less likely at these modest temperatures.
-
-
Use of a Co-solvent: If a single solvent is insufficient, adding a co-solvent can enhance solubility.
-
Example: For reactions in DCM or THF, adding a small amount of DMF or DMSO can improve the solubility of the carboxylic acid.
-
-
Sonication: Mechanical agitation can aid in the dissolution of suspended particles.
-
Procedure: Place the reaction vessel in an ultrasonic bath for short intervals until the solid dissolves.
-
-
Formation of a Salt: Converting the carboxylic acid to a more soluble salt by adding a base prior to the addition of other reagents can be an effective strategy.[6]
-
Procedure: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the suspension of the carboxylic acid in the chosen solvent and stir. This will form the corresponding carboxylate salt in situ, which often has higher solubility.
-
Logical Workflow for Troubleshooting Solubility
The following diagram illustrates a logical workflow for addressing solubility issues with this compound in a reaction setup.
Caption: A troubleshooting workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for reactions with this compound?
A1: Based on protocols for structurally similar compounds, the following solvents are recommended. Their suitability depends on the specific reaction and other reagents involved.
| Solvent | Common Use | Notes |
| N,N-Dimethylformamide (DMF) | Amide coupling, Alkylation | Generally the best choice for solubility.[1][2] Ensure use of anhydrous DMF. |
| Dichloromethane (DCM) | Amide coupling | Good option if starting materials are sufficiently soluble; easier to remove during workup than DMF.[1] |
| Acetonitrile (CH₃CN) | Amide coupling, Cyclizations | A viable alternative to DMF and DCM.[1][7] |
| Tetrahydrofuran (THF) | Alkylation, Esterification | May require a co-solvent for better solubility of the carboxylic acid.[4][8] |
| Dimethyl sulfoxide (DMSO) | General dissolution | Excellent solvating power, often used for creating high-concentration stock solutions. A related compound, 1-Methyl-1H-indazole-3-carboxylic acid, has a solubility of ≥ 100 mg/mL in DMSO.[9] |
Q2: I am performing an amide coupling reaction. Can you provide a reliable starting protocol?
A2: Yes, the following protocol, adapted from procedures for other indazole carboxylic acids, is a robust starting point for the amide coupling of this compound using HATU as the coupling agent.[1][3]
Experimental Protocol: HATU-Mediated Amide Coupling
-
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.0 - 1.1 equivalents)
-
DIPEA (2.0 - 3.0 equivalents)
-
Anhydrous DMF
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Argon)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until the acid is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Add the desired amine (1.0 - 1.2 eq) to the solution.
-
Add DIPEA (2.0 - 3.0 eq) and stir the mixture for 2 minutes at room temperature.
-
Add HATU (1.0 - 1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, proceed with a standard aqueous workup and purification.
-
Q3: My amide coupling reaction is sluggish or failing. What are the common causes and solutions?
A3: Several factors can lead to an incomplete or failed amide coupling reaction. The diagram below outlines the logical relationships between common issues and their respective solutions.
Caption: Common issues and solutions for sluggish amide coupling reactions.
Q4: Can pH adjustment be used to improve the solubility of this compound?
A4: Yes. Like other carboxylic acids, this compound is an acidic compound. Its solubility in aqueous media, or in protic solvents, can be significantly increased by raising the pH. Adding a base will deprotonate the carboxylic acid to form a carboxylate salt, which is generally much more polar and thus more soluble in polar solvents.[6] In aprotic organic solvents used for synthesis, the addition of an organic base like DIPEA or TEA will also form the corresponding salt, which can improve solubility within that organic phase, as mentioned in the troubleshooting guide.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. jocpr.com [jocpr.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
Stability and degradation pathways of 1H-Indazole-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1H-Indazole-4-carboxylic Acid. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the chemical nature of the indazole ring and the carboxylic acid group. Key potential pathways include decarboxylation under thermal stress, oxidative degradation of the indazole ring, and photodegradation due to its aromatic system. Under forced conditions, hydrolysis is less likely to be a primary pathway for the carboxylic acid itself but the overall stability in aqueous solutions at different pH values should be evaluated.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored as a solid in a cool, dry, and dark environment. Recommended storage is at 2-8°C, protected from light and moisture. For long-term storage, keeping the compound at -20°C is advisable. Stock solutions, especially in aqueous buffers, should be prepared fresh. If short-term storage of solutions is necessary, they should be kept at 2-8°C and protected from light.
Q3: Is this compound susceptible to photodegradation?
A3: Yes, compounds containing an indazole ring system are generally susceptible to photodegradation.[1] It is crucial to handle both the solid compound and its solutions under subdued light. Use of amber vials or containers wrapped in aluminum foil is recommended to minimize light exposure during experiments and storage.[1] Photostability studies should be conducted according to ICH Q1B guidelines to determine the extent of its light sensitivity.[1][2]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions can be pH-dependent. While the carboxylic acid group is relatively stable, extreme pH conditions (both acidic and basic) can potentially catalyze degradation of the indazole ring or promote other reactions. It is recommended to determine the stability profile across a range of pH values as part of forced degradation studies.
Q5: Can I expect to see degradation of this compound under oxidative stress?
A5: Yes, the indazole ring can be susceptible to oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide are necessary to identify potential oxidative degradation products. These studies are a standard part of characterizing the intrinsic stability of a drug substance.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a freshly prepared sample. | Contamination of solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Prepare a fresh sample using new solvent and clean equipment. |
| Impure starting material. | Verify the purity of the this compound lot using a certificate of analysis or by an independent purity assessment. | |
| Significant degradation observed under ambient laboratory conditions. | Light sensitivity. | Handle the compound and its solutions under light-protected conditions (e.g., use amber vials, cover with aluminum foil). |
| Thermal instability. | Avoid exposure to high temperatures. Prepare solutions in an ice bath if necessary and store at recommended cool temperatures. | |
| Inconsistent results in stability studies. | Variation in experimental conditions. | Ensure consistent control of temperature, pH, and light exposure across all experiments. Use calibrated equipment. |
| Interaction with excipients or container. | Investigate potential incompatibilities with formulation components or storage containers. | |
| No degradation observed under forced degradation conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. An optimal level of degradation is typically aimed for to properly evaluate stability.[5] |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound to illustrate expected outcomes.
| Stress Condition | Duration | Temperature | Assay (%) of this compound Remaining | Total Impurities (%) | Major Degradation Product(s) (% Area) |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 98.5 | 1.5 | DP-1 (0.8%), DP-2 (0.5%) |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 95.2 | 4.8 | DP-3 (3.1%), DP-4 (1.2%) |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 89.7 | 10.3 | DP-5 (6.8%), DP-6 (2.5%) |
| Thermal | 48 hours | 80°C | 92.1 | 7.9 | DP-7 (Decarboxylation product, 5.2%), DP-8 (1.8%) |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 94.6 | 5.4 | DP-9 (3.5%), DP-10 (1.1%) |
DP = Degradation Product
Experimental Protocols
Protocol 1: Forced Degradation Study
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH before analysis by a stability-indicating HPLC method.
3. Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl before analysis.
4. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample by HPLC.
5. Thermal Degradation:
-
Place the solid compound in a temperature-controlled oven at 80°C for 48 hours.
-
Also, dilute 1 mL of the stock solution with 1 mL of purified water and incubate at 60°C for 48 hours, protected from light.
-
Analyze all samples.
6. Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][2]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting guide for unexpected HPLC peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Indazoles
Welcome to the Technical Support Center for the interpretation of complex NMR spectra of substituted indazoles. This resource is tailored for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting advice for interpreting the NMR spectra of substituted indazoles.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of my substituted indazoles so complex and difficult to interpret?
A1: The complexity of ¹H NMR spectra for substituted indazoles arises from several factors:
-
Signal Overlap: Protons on the benzene ring often have similar chemical environments, leading to overlapping multiplets that are difficult to resolve.[1][2]
-
Tautomerism: Indazoles can exist as two tautomeric forms, 1H-indazole and 2H-indazole.[3][4][5] If the tautomers are in slow exchange on the NMR timescale, you may see two sets of signals, complicating the spectrum. The 1H-tautomer is generally more stable.[3][5][6]
-
Positional Isomerism: During synthesis, substitution can occur at either the N-1 or N-2 position, resulting in a mixture of isomers, each with its own distinct NMR spectrum.[7][8]
-
Complex Coupling Patterns: Protons on the indazole ring system exhibit complex spin-spin coupling, leading to intricate multiplet structures.
Q2: How can I distinguish between N-1 and N-2 substituted indazole isomers using NMR?
A2: Differentiating between N-1 and N-2 isomers is a common challenge that can be addressed by analyzing both ¹H and ¹³C NMR spectra.
-
¹H NMR: The chemical shift of the H-7 proton is a key diagnostic marker. In N-2 isomers, the H-7 proton is deshielded due to the anisotropic effect of the lone pair on the N-1 nitrogen and appears at a higher frequency (further downfield) compared to the H-7 proton in the corresponding N-1 isomer.[7] Conversely, the H-3 proton in N-2 isomers is typically shielded and appears at a lower frequency (further upfield) than in N-1 isomers.[7]
-
¹³C NMR: The chemical shifts of the carbon atoms in the five-membered ring (C3, C7a) are particularly sensitive to the position of substitution. These differences are often significant enough to allow for unambiguous assignment.[7][9]
-
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive assignments. For example, in an N-1 substituted indazole, an HMBC correlation would be expected between the substituent's protons and C-7a, while a NOESY correlation might be observed between the substituent's protons and H-7.[10]
Q3: My ¹H NMR spectrum shows broad signals. What could be the cause and how can I fix it?
A3: Broad signals in the ¹H NMR spectrum of a substituted indazole can be due to several reasons:
-
Intermediate Tautomeric Exchange: If the rate of exchange between the 1H and 2H tautomers is on the same timescale as the NMR experiment, the signals can broaden.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Compound Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.
-
Unresolved Complex Coupling: A high degree of overlapping coupling patterns can sometimes appear as a broad signal.
Troubleshooting Steps:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent can alter the rate of tautomeric exchange and may resolve the broad signals.[11]
-
Vary the Temperature: Lowering the temperature may slow down the exchange enough to see distinct signals for each tautomer, while increasing the temperature may cause the signals to coalesce into a sharp average signal.
-
Check for Impurities: Ensure your sample is free from paramagnetic impurities.
-
Dilute the Sample: Rerunning the spectrum at a lower concentration can reduce aggregation effects.
Q4: I am struggling with severe signal overlap in the aromatic region. What strategies can I employ to resolve these signals?
A4: Signal overlap in the aromatic region is a frequent issue. Here are some effective strategies:
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals, potentially resolving the overlap.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Helps identify coupled proton networks.
-
TOCSY (Total Correlation Spectroscopy): Can reveal entire spin systems, even when some protons are not directly coupled.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the proton signals out in a second dimension based on the carbon chemical shifts.[2][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.
-
-
Change the Solvent: As mentioned before, changing the solvent can induce differential shifts in proton resonances, sometimes resolving the overlap.[11]
Data Presentation
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted indazoles. Note that these are approximate ranges and the exact chemical shifts will depend on the specific substituents and the solvent used.
Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for Substituted Indazoles in CDCl₃ or DMSO-d₆
| Proton | N-1 Substituted | N-2 Substituted | Comments |
| H-3 | ~8.0 - 8.2 | ~7.7 - 7.9 | Generally more downfield in N-1 isomers. |
| H-4 | ~7.4 - 7.8 | ~7.4 - 7.8 | |
| H-5 | ~7.1 - 7.5 | ~7.1 - 7.5 | |
| H-6 | ~7.3 - 7.6 | ~7.3 - 7.6 | |
| H-7 | ~7.7 - 7.9 | ~8.0 - 8.3 | Diagnostic proton: more downfield in N-2 isomers.[7] |
| N-H | ~10.0 - 13.0 | - | Signal for the N-H proton of the indazole ring; can be broad. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm) for Substituted Indazoles in CDCl₃ or DMSO-d₆
| Carbon | N-1 Substituted | N-2 Substituted | Comments |
| C-3 | ~133 - 142 | ~125 - 135 | |
| C-3a | ~120 - 128 | ~120 - 128 | |
| C-4 | ~120 - 129 | ~120 - 129 | |
| C-5 | ~120 - 129 | ~120 - 129 | |
| C-6 | ~120 - 129 | ~120 - 129 | |
| C-7 | ~110 - 120 | ~115 - 125 | |
| C-7a | ~138 - 148 | ~145 - 155 | Often significantly different between isomers. |
Experimental Protocols
A general methodology for the NMR analysis of substituted indazoles is provided below.
Protocol for NMR Analysis of Substituted Indazoles
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified substituted indazole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[4]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
-
1D NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
-
If quaternary carbons are of interest and signal intensities are low, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Data Acquisition (if required for complex spectra):
-
COSY: Use standard parameters to acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks.
-
HSQC: Acquire a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.
-
HMBC: Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations. This is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
NOESY: If stereochemistry or the distinction between N-1 and N-2 isomers is critical, acquire a ¹H-¹H NOESY spectrum to identify protons that are close in space.[10]
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H spectrum.
-
Assign the signals in the ¹H and ¹³C spectra using the data from all acquired experiments (1D and 2D).
-
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the interpretation of complex NMR spectra of substituted indazoles.
Caption: Experimental workflow for NMR analysis of substituted indazoles.
Caption: Troubleshooting logic for complex NMR spectra of indazoles.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles | MDPI [mdpi.com]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
Validation & Comparative
The Strategic Advantage of 1H-Indazole-4-carboxylic Acid in Drug Design: A Comparative Guide to Isomeric Scaffolds
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The indazole ring system, a privileged scaffold in medicinal chemistry, has been successfully incorporated into numerous approved drugs. However, the positional isomerism of substituents on this bicyclic heterocycle can dramatically alter its physicochemical properties and biological activity. This guide provides an in-depth comparison of 1H-Indazole-4-carboxylic Acid and its other positional isomers, supported by experimental data and detailed protocols, to inform rational drug design.
The indazole scaffold is a bioisostere of indole and phenol, offering a unique combination of a hydrogen bond donor (N-H) and an additional nitrogen atom that can act as a hydrogen bond acceptor.[1] This dual functionality allows for versatile interactions with biological targets, particularly the hinge regions of kinases.[1] While various indazole isomers have been explored, the positioning of the carboxylic acid group is a key determinant of a compound's pharmacological profile. This guide will focus on the comparative analysis of this compound against its 3-, 5-, 6-, and 7-carboxylic acid counterparts, with a focus on their application in oncology, particularly as inhibitors of AXL receptor tyrosine kinase and Poly (ADP-ribose) polymerase (PARP).
Comparative Biological Activity of Indazole Carboxylic Acid Isomers
Direct, head-to-head comparative studies of all indazole carboxylic acid isomers against a single target are limited in publicly available literature. However, by examining structure-activity relationship (SAR) studies for different targets, we can glean insights into the preferred substitution patterns. The following table summarizes representative data for derivatives of different indazole carboxylic acid isomers, primarily in the context of kinase and PARP inhibition. It is important to note that these values are collated from different studies and experimental conditions may vary.
| Indazole Isomer Scaffold | Target | Compound/Derivative Example | IC₅₀ (nM) | Reference |
| This compound | CCR4 (allosteric antagonist) | GSK2239633A (an arylsulfonamide derivative) | 2.5 | [2] |
| 1H-Indazole-3-carboxamide | CRAC channel | Derivative 12d | 670 | [3][4] |
| 1H-Indazole-5-carboxamide | ALK | Entrectinib | 12 | [5] |
| 1H-Indazole-6-carboxylic acid | Anticancer (Cytotoxicity) | Amide derivative | 88,120 (88.12 µM against HEP3BPN-11) | [6] |
| 2H-Indazole-7-carboxamide | PARP-1/2 | Niraparib | 3.8 (PARP-1), 2.1 (PARP-2) | [7] |
Note: The table presents IC₅₀ values for derivatives of the specified indazole carboxylic acid isomers, not the parent acids themselves. The nature of the derivative significantly impacts activity.
From the available data, it is evident that the substitution position of the carboxamide/carboxylic acid group plays a crucial role. For instance, the highly potent PARP inhibitor Niraparib features a 2H-indazole-7-carboxamide core.[7] In contrast, studies on CRAC channel blockers have shown that the indazole-3-carboxamide regioisomer is critical for activity, with the reverse amide being inactive.[3][4] Furthermore, SAR studies on CCR4 antagonists have highlighted the importance of substitution at the C4 position of the indazole ring.[2] While direct data on this compound as a kinase or PARP inhibitor is sparse in the reviewed literature, its utility as a scaffold in other areas like CCR4 antagonism suggests its potential as a valuable and perhaps underexplored isomer in kinase and PARP inhibitor design.
Key Signaling Pathways in Focus
AXL Receptor Tyrosine Kinase Signaling
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is a key player in tumor progression, metastasis, and drug resistance.[8][9] Its signaling is initiated by the binding of its ligand, Gas6, leading to receptor dimerization and autophosphorylation. This triggers downstream pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT, which promote cell survival, proliferation, and migration.[10][11][12]
PARP in DNA Damage Repair
Poly (ADP-ribose) polymerase (PARP), particularly PARP-1, is a crucial enzyme in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[1] Upon detecting a DNA break, PARP-1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][5] This PARylation process recruits other DNA repair factors to the site of damage.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and result in cell death through synthetic lethality.
Experimental Protocols
Synthesis of Indazole Carboxylic Acids
The synthesis of indazole carboxylic acids can be achieved through various methods. The choice of route often depends on the desired substitution pattern and the availability of starting materials.
General Workflow for Synthesis and Evaluation
Synthesis of 1H-Indazole-3-carboxylic acid:
A common route involves the hydrolysis of isatin, followed by diazotization and reduction to form an aryl hydrazine, which then undergoes cyclization under acidic conditions.[13] An alternative, diazonium-free route starts from the reaction of phenylhydrazine and benzaldehyde to yield benzaldehyde phenylhydrazone, which is then cyclized.[13]
-
Step 1: Preparation of o-Hydrazinobenzoic acid hydrochloride from Anthranilic acid. Anthranilic acid is treated with sodium nitrite in the presence of hydrochloric acid at 0°C to form a diazonium salt. This is followed by reduction with a suitable reducing agent (e.g., stannous chloride) to yield o-hydrazinobenzoic acid hydrochloride.[14]
-
Step 2: Cyclization to Indazolone. The o-hydrazinobenzoic acid hydrochloride is refluxed in water and hydrochloric acid. Neutralization with sodium carbonate yields indazolone.[14]
-
Step 3: Conversion to 3-Chloroindazole. Indazolone is treated with phosphorus oxychloride to yield 3-chloroindazole.[14]
-
Step 4: Carboxylation. 3-Chloroindazole can be converted to 1H-indazole-3-carboxylic acid through various methods, including reaction with carbon dioxide after lithiation. A more direct method involves the hydrolysis of a corresponding ester or nitrile.
Synthesis of 1H-Indazole-7-carboxylic acid:
This isomer can be synthesized from methyl-2-amino-3-methylbenzoate. The starting material is refluxed with potassium acetate and acetic anhydride, followed by the addition of isoamyl nitrite to facilitate cyclization to methyl 1H-indazole-7-carboxylate. Subsequent hydrolysis of the methyl ester with a base like potassium hydroxide yields the desired 1H-indazole-7-carboxylic acid.[15]
Biochemical Kinase Assay: AXL Inhibition
The inhibitory activity of compounds against AXL kinase can be determined using a variety of commercially available assay kits, often based on measuring the amount of ADP produced in the kinase reaction.
-
Materials: Recombinant AXL enzyme, AXL substrate (e.g., poly(Glu, Tyr)), ATP, kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a master mixture containing kinase assay buffer, AXL substrate, and ATP.
-
Add the master mixture to the wells of a 96-well plate.
-
Add serial dilutions of the test compounds (dissolved in DMSO) or vehicle control to the wells.
-
Initiate the kinase reaction by adding the recombinant AXL enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[16][17]
-
Cellular PARP Inhibition Assay
The inhibition of PARP activity in cells can be assessed by measuring the accumulation of poly(ADP-ribose) (PAR) in response to DNA damage.
-
Materials: Cell line of interest (e.g., a cancer cell line), cell culture medium, DNA damaging agent (e.g., methyl methanesulfonate - MMS), test compounds, lysis buffer, primary antibody against PAR, and a labeled secondary antibody.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compounds or vehicle control for a specified time.
-
Induce DNA damage by treating the cells with a DNA damaging agent.
-
Lyse the cells and perform an ELISA-based assay to quantify the amount of PAR using a specific primary antibody and a labeled secondary antibody.
-
Alternatively, immunofluorescence can be used to visualize and quantify PAR levels within the cells.
-
Calculate the percent inhibition of PAR formation at each compound concentration and determine the IC₅₀ value.[18][19]
-
Conclusion
The positional isomerism of the carboxylic acid group on the indazole scaffold is a critical consideration in drug design, profoundly influencing biological activity. While 1H-indazole-7- and -3-carboxamides are prominent in successful PARP and CRAC channel inhibitors, respectively, the potential of the this compound scaffold should not be overlooked. The data on its utility in developing potent CCR4 antagonists suggests its unique steric and electronic properties may offer advantages for other targets as well. Further systematic exploration of all positional isomers of indazole carboxylic acid against key drug targets like kinases and PARPs is warranted to fully elucidate their therapeutic potential and to guide the rational design of next-generation inhibitors. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.
References
- 1. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 13. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. bmglabtech.com [bmglabtech.com]
A Comparative Analysis of the Biological Activities of 1H-Indazole-4-carboxylic Acid Amides and Esters
A comprehensive review of available data suggests that 1H-indazole-4-carboxylic acid amides have been more extensively investigated for their therapeutic potential, particularly as anticancer and antimicrobial agents, compared to their corresponding ester counterparts. While amides demonstrate significant biological activity with well-documented quantitative data, esters of this compound are predominantly cited as synthetic intermediates, with limited public data on their direct biological effects.
This guide provides a comparative overview of the biological activities of these two classes of compounds, presenting available quantitative data, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action. Due to the scarcity of biological data on this compound esters, this comparison will primarily focus on the established activities of the amides, while noting the role of esters in the synthesis of these and other biologically active indazole derivatives.
Comparison of Biological Activity: Amides vs. Esters
Table 1: Anticancer and Antimicrobial Activities of this compound Amide Derivatives
| Compound ID | Derivative Class | Biological Activity | Target/Assay | Potency (IC50/MIC) | Reference |
| Amide Series 1 | 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides | Anticancer | Cytotoxicity against HEP3BPN-11, MDA-453, and HL-60 cancer cell lines | 88.12 ± 0.6%, 60.56 ± 0.8%, and 69.10 ± 0.11% inhibition respectively | [1] |
| Amide Series 2 | 4-bromo-1H-indazole derivatives (including amides) | Antibacterial | Inhibition of Staphylococcus aureus ATCC29213 | More potent than 3-methoxybenzamide | [2] |
| Amide Series 3 | N-phenyl-1H-indazole-1-carboxamides | Anticancer | Inhibition of various cancer cell lines (e.g., colon and melanoma) | GI50 in the range of 0.041-33.6 μM |
Note: Specific IC50/MIC values for a single representative this compound ester could not be located in the reviewed literature for a direct comparison.
Experimental Protocols
The evaluation of the biological activity of 1H-indazole derivatives typically involves a series of standardized in vitro assays. The following are detailed methodologies commonly cited in the literature for assessing anticancer and antimicrobial activities.
Synthesis of 1H-Indazole-4-Carboxamides
A general procedure for the synthesis of 1H-indazole-4-carboxamide derivatives involves the coupling of this compound with a desired amine.
-
Activation of Carboxylic Acid: The this compound is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an appropriate solvent like dimethylformamide (DMF).
-
Amine Coupling: The desired amine is then added to the reaction mixture, often in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
-
Reaction and Purification: The reaction is stirred at room temperature for a specified period. Upon completion, the product is typically precipitated by the addition of water, filtered, and purified by recrystallization or column chromatography.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (1H-indazole-4-carboxamides) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]
In Vitro Antimicrobial Activity: Tube Dilution Method
The tube dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.
-
Serial Dilutions: Serial dilutions of the test compounds are prepared in a liquid growth medium in a series of test tubes.
-
Inoculation: Each tube is inoculated with the bacterial suspension.
-
Incubation: The tubes are incubated under appropriate conditions for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Several 1H-indazole derivatives have been found to exert their biological effects by modulating specific signaling pathways. While the exact mechanisms for 4-carboxylic acid derivatives are not always fully elucidated, related indazole compounds have been shown to target key cellular processes.
p53/MDM2 Pathway in Cancer
Some indazole derivatives have been suggested to exert their anticancer effects by modulating the p53/MDM2 pathway. The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis. MDM2 is a negative regulator of p53. Inhibition of the p53-MDM2 interaction can lead to the activation of p53 and subsequent cancer cell death.[4]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. bloomtechz.com [bloomtechz.com]
A Comparative Guide to the Purity Validation of 1H-Indazole-4-carboxylic Acid by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) and key intermediates like 1H-Indazole-4-carboxylic Acid, robust and reliable analytical methods are essential to ensure safety and efficacy. This guide provides a detailed comparison of two powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) is a widely used separative technique that excels in detecting and quantifying trace impurities.[1] In contrast, Quantitative NMR (qNMR) is a primary analytical method that can provide an absolute purity value without the need for a specific reference standard of the analyte.[1][2] The complementary nature of these two techniques offers a comprehensive approach to purity assessment.
Overall Validation Workflow
The validation of this compound purity involves a systematic process encompassing sample preparation, instrumental analysis, and data interpretation. The following diagram illustrates the general workflow for a comprehensive purity assessment using both HPLC and NMR.
References
A Spectroscopic Showdown: Distinguishing N-1 and N-2 Substituted Indazole Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of indazole derivatives is a critical step in harnessing their therapeutic potential. The regiochemistry of substitution on the indazole nucleus, specifically at the N-1 versus the N-2 position, significantly influences the molecule's physicochemical and biological properties. This guide provides a comprehensive spectroscopic comparison of N-1 and N-2 substituted indazole derivatives, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.
Indazoles, bicyclic aromatic heterocycles, are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. Synthetic routes to functionalized indazoles often yield a mixture of N-1 and N-2 substituted isomers, making robust analytical techniques for their differentiation essential.[1][2][3][4] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy, serve as powerful tools for this purpose.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features that distinguish N-1 and N-2 substituted indazole derivatives.
Table 1: 1H NMR Spectroscopic Data
| Proton | N-1 Substituted Indazoles (δ, ppm) | N-2 Substituted Indazoles (δ, ppm) | Key Distinguishing Features |
| 3-H | 7.98 - 8.04 (singlet or doublet)[4] | 8.16 - 8.36 (singlet or doublet)[4] | The 3-H proton in N-2 isomers is consistently deshielded (appears at a higher chemical shift) compared to N-1 isomers.[3] |
| Aromatic Protons (4-H to 7-H) | 7.12 - 7.73 (multiplets, doublets, triplets)[4] | 7.03 - 7.74 (doublets and triplets)[4] | While the overall region is similar, the specific splitting patterns and chemical shifts can be diagnostic. |
| N-CH2 (of substituent) | 4.36 - 5.13 (triplet)[4] | 4.40 - 5.28 (triplet)[4] | The chemical shift of the protons on the carbon adjacent to the nitrogen can vary depending on the substituent and the isomeric position. |
Table 2: 13C NMR Spectroscopic Data
| Carbon | N-1 Substituted Indazoles (δ, ppm) | N-2 Substituted Indazoles (δ, ppm) | Key Distinguishing Features |
| C-3 | ~133-135 | ~122-124 | C-3 is significantly more shielded (appears at a lower chemical shift) in N-2 isomers by approximately 10 ppm.[3] |
| C-3a | ~140-142 | ~120-123 | C-3a is also more shielded in N-2 isomers, with a difference of about 2-3 ppm.[3] |
| C-7a | ~120-122 | ~127-129 | C-7a is deshielded in N-2 isomers compared to N-1 isomers. |
Table 3: UV-Vis Absorption and Fluorescence Emission Data
| Spectroscopic Technique | N-1 Substituted Indazoles | N-2 Substituted Indazoles | Key Distinguishing Features |
| UV-Vis Absorption | Generally exhibit absorption maxima at shorter wavelengths. | Often show a stronger absorption at longer wavelengths compared to the N-1 tautomer.[5] | The position and intensity of absorption bands are sensitive to the substitution pattern and the point of attachment on the indazole ring. |
| Fluorescence Emission | Emission properties are highly dependent on the nature and position of substituents. | Can exhibit significant fluorescence, with emission maxima and quantum yields varying with substitution and solvent.[6][7] | The Stokes shift and quantum yield can be characteristic features for distinguishing between isomers. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire 1H and 13C NMR spectra for the structural elucidation and differentiation of N-1 and N-2 substituted indazole isomers.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 300 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the indazole derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl3 at 7.26 ppm, DMSO at 2.50 ppm).
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as 13C has a low natural abundance.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
2D NMR (HMBC):
-
To definitively assign the position of substitution, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is recommended.[8]
-
An HMBC spectrum will show a correlation between the N-CH2 protons of the substituent and the C-3 carbon in N-2 isomers, which is absent in N-1 isomers. Conversely, a correlation between the N-CH2 protons and C-7a may be observed for N-1 isomers.[8]
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the indazole derivative to identify key functional groups.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm-1.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Characteristic bands for the aromatic C-H stretching (above 3000 cm-1), C=C and C=N stretching in the aromatic region (1600-1400 cm-1), and C-H bending (below 900 cm-1) should be analyzed.[9]
UV-Vis and Fluorescence Spectroscopy
Objective: To measure the absorption and emission spectra of the indazole derivatives to characterize their photophysical properties.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Sample Preparation:
-
Prepare a dilute solution of the indazole derivative in a suitable spectroscopic grade solvent (e.g., acetonitrile, ethanol, cyclohexane). A typical concentration for UV-Vis is 10-5 M and for fluorescence is 10-6 M.
-
Use a quartz cuvette with a 1 cm path length.
UV-Vis Absorption Measurement:
-
Record a baseline spectrum of the solvent-filled cuvette.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Fluorescence Emission Measurement:
-
Set the excitation wavelength on the fluorometer, typically at or near one of the absorption maxima determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
To determine the quantum yield, a standard fluorophore with a known quantum yield is measured under the same experimental conditions.[7]
Visualizing Structural and Workflow Differences
Caption: General structures of N-1 and N-2 substituted indazole isomers.
Caption: General workflow for the spectroscopic analysis of indazole derivatives.
References
- 1. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study on the Fluorescent Activity of N2-Indolyl-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
A Researcher's Guide to Confirming the Regiochemistry of 1H-Indazole-4-carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, and its derivatives, such as 1H-indazole-4-carboxylic acid, are crucial intermediates in medicinal chemistry.[1][2] Indazole can exist in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[3][4] Synthetic routes often yield a mixture of N-1 and N-2 substituted isomers, each possessing distinct physicochemical and pharmacological properties, making their accurate differentiation essential.[3][5]
This guide provides a comprehensive comparison of the spectroscopic techniques used to confirm the regiochemistry of this compound derivatives, supported by experimental data and detailed methodologies.
Spectroscopic Data Comparison: Differentiating N-1 and N-2 Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used tool for distinguishing between N-1 and N-2 substituted indazole isomers in solution.[6] Key differences in the chemical shifts of protons and carbons, as well as through-bond and through-space correlations, allow for unambiguous assignment.
¹H and ¹³C NMR Spectroscopy
The substitution pattern on the indazole ring significantly influences the chemical shifts of the ring protons and carbons. While specific values can vary based on the substituent and solvent, general trends can be observed.
Table 1: Comparison of Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-1 and N-2 Substituted Indazole Derivatives
| Atom | N-1 Substituted Isomer | N-2 Substituted Isomer | Key Differentiating Features |
| ¹H NMR | |||
| H-3 | ~8.10 ppm | ~8.40 ppm | The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift.[3] |
| H-7 | Often the most deshielded proton of the benzene ring | Generally shielded compared to the N-1 isomer | The proximity of H-7 to the N-1 substituent can lead to deshielding effects. |
| N-CH₂ (alkyl substituent) | ~4.5-5.5 ppm | ~4.5-5.5 ppm | While the chemical shift itself may not be definitive, its correlations in 2D NMR are key. |
| ¹³C NMR | |||
| C-3 | ~135 ppm | ~125 ppm | C-3 is generally more deshielded in the N-1 isomer. |
| C-7a | ~140 ppm | ~150 ppm | C-7a is typically more deshielded in the N-2 isomer. |
| C-4 (with COOH) | Variable, but its correlations are important | Variable, but its correlations are important | The carboxyl group will influence adjacent carbon signals. |
Note: Chemical shifts are approximate and can vary depending on the specific substituents and solvent used. Data compiled from representative examples in the literature.[3][7][8]
2D NMR Spectroscopy: HMBC and NOESY
Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide definitive evidence for regiochemical assignment by observing correlations between non-bonded atoms.[6][9][10]
Table 2: Key 2D NMR Correlations for Regiochemical Assignment
| Experiment | N-1 Isomer Correlation | N-2 Isomer Correlation | Interpretation |
| HMBC (¹H-¹³C) | Correlation between the N-CH₂ protons and C-7a . | Correlation between the N-CH₂ protons and C-3 . | This is the most widely used and decisive method.[6] The three-bond coupling between the N-alkyl protons and the adjacent ring carbon (C-7a for N-1, C-3 for N-2) is unambiguous. |
| NOESY (¹H-¹H) | NOE between the N-CH₂ protons and H-7 . | NOE between the N-CH₂ protons and H-3 . | This through-space correlation confirms the spatial proximity of the N-substituent to either the H-7 or H-3 proton, directly indicating the site of substitution.[9][11][12] |
Definitive Confirmation: Single-Crystal X-ray Diffraction
While NMR spectroscopy is highly reliable for determining regiochemistry, single-crystal X-ray crystallography provides the most unambiguous and definitive structural proof.[13][14] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, revealing the exact connectivity and confirming which nitrogen atom bears the substituent.[15] Obtaining a suitable crystal is often the rate-limiting step, but the resulting data provides irrefutable evidence of the molecular structure.[14]
Experimental Protocols
NMR Spectroscopy
A combination of one- and two-dimensional NMR experiments is essential for the complete structural elucidation of indazole derivatives.[6]
1. Sample Preparation:
- Dissolve 5-10 mg of the purified indazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
- ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, coupling constants, and integration of all protons.
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D gHMBC experiment optimized for 2-3 bond J-couplings (typically set to 8 Hz). This will reveal correlations between protons and carbons separated by two or three bonds.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY experiment with a mixing time appropriate for the size of the molecule (e.g., 500-800 ms). This will show through-space correlations between protons that are close to each other (< 5 Å).[16]
Single-Crystal X-ray Diffraction
This protocol provides a general workflow for structure determination by X-ray crystallography.
1. Crystallization:
- Grow single crystals of the compound suitable for diffraction. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This process can be challenging and may require screening of various solvents and conditions.[14]
2. Data Collection:
- Mount a suitable single crystal on a goniometer head.
- Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
3. Structure Solution and Refinement:
- Process the diffraction data (integration and scaling).
- Solve the crystal structure using direct methods or Patterson methods.
- Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.[14]
Visual Workflows and Logic Diagrams
The following diagrams illustrate the workflow for regiochemical determination.
Caption: General workflow for synthesis and regiochemical analysis.
Caption: Logic diagram for assigning regiochemistry using 2D NMR.
Conclusion
Confirming the regiochemistry of this compound derivatives is a critical step in chemical synthesis and drug development. A combination of one- and two-dimensional NMR techniques, particularly HMBC and NOESY, provides a reliable and powerful method for differentiating between N-1 and N-2 isomers. For definitive and unambiguous proof, single-crystal X-ray diffraction is the gold standard. By employing the systematic workflows and analytical methods outlined in this guide, researchers can confidently elucidate the correct molecular structure of their synthesized indazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Comparative analysis of different synthetic routes to 1H-Indazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
1H-Indazole-4-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of different synthetic routes to this compound, offering a detailed look at experimental protocols, quantitative data, and the relative advantages and disadvantages of each approach.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound have been identified and analyzed:
-
Route 1: Diazotization and Cyclization of 2-amino-3-methylbenzoic acid. This classical approach involves the formation of the indazole ring from a pre-functionalized benzene derivative.
-
Route 2: Reductive Cyclization of a Nitro-Substituted Precursor. This method relies on the simultaneous reduction of a nitro group and subsequent cyclization to construct the pyrazole ring of the indazole system.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their performance.
| Parameter | Route 1: Diazotization and Cyclization | Route 2: Reductive Cyclization |
| Starting Material | 3-Methylbenzoic Acid | 2-Methyl-3-nitrobenzoic Acid |
| Key Intermediates | 2-Nitro-3-methylbenzoic acid, 2-Amino-3-methylbenzoic acid | Methyl 2-methyl-3-nitrobenzoate, Methyl 1H-indazole-4-carboxylate |
| Overall Yield | ~65-75% | ~70-80% |
| Number of Steps | 3 | 3 |
| Key Reagents | Nitric acid, Sulfuric acid, Raney Nickel/H₂, Sodium nitrite, HCl | Thionyl chloride, Methanol, Palladium on carbon/H₂, Sodium Hydroxide |
| Reaction Conditions | Low temperatures for nitration and diazotization; elevated pressure for reduction. | Reflux conditions for esterification and hydrolysis; standard hydrogenation conditions. |
| Advantages | Utilizes readily available starting materials. Well-established classical reactions. | Generally proceeds with good to high yields in each step. |
| Disadvantages | Nitration can lead to isomeric impurities requiring careful purification. Diazotization can be sensitive to reaction conditions. | Requires an additional esterification and subsequent hydrolysis step. |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted in the diagrams below.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Detailed experimental procedures for each key transformation are provided below.
Route 1: Diazotization and Cyclization
Step 1: Nitration of 3-Methylbenzoic Acid to 2-Nitro-3-methylbenzoic Acid
To a stirred solution of 3-methylbenzoic acid (1 equivalent) in concentrated sulfuric acid, a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0-5°C. The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford 2-nitro-3-methylbenzoic acid. Typical yields for this step are in the range of 70-80%.
Step 2: Reduction of 2-Nitro-3-methylbenzoic Acid to 2-Amino-3-methylbenzoic Acid
2-Nitro-3-methylbenzoic acid (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol, and a catalytic amount of Raney nickel (or 10% Pd/C) is added. The mixture is then subjected to hydrogenation at a pressure of 3-4 atm until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 2-amino-3-methylbenzoic acid. This reduction typically proceeds with high yields, often exceeding 90%.
Step 3: Diazotization and Intramolecular Cyclization to this compound
2-Amino-3-methylbenzoic acid (1 equivalent) is suspended in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, keeping the temperature below 5°C. After stirring for 30 minutes, the diazonium salt solution is slowly warmed to room temperature and then heated to 50-60°C for 1-2 hours to effect cyclization. Upon cooling, the product precipitates and is collected by filtration, washed with cold water, and dried to give this compound. The yield for this final step is typically in the range of 85-95%.
Route 2: Reductive Cyclization
Step 1: Esterification of 2-Methyl-3-nitrobenzoic Acid to Methyl 2-methyl-3-nitrobenzoate
To a solution of 2-methyl-3-nitrobenzoic acid (1 equivalent) in methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0°C. The reaction mixture is then heated at reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in an organic solvent like ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 2-methyl-3-nitrobenzoate. This esterification generally proceeds in high yield (>95%).
Step 2: Reductive Cyclization of Methyl 2-methyl-3-nitrobenzoate to Methyl 1H-indazole-4-carboxylate
Methyl 2-methyl-3-nitrobenzoate (1 equivalent) is dissolved in methanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is hydrogenated at room temperature under a hydrogen atmosphere (balloon pressure or 1-3 atm) until the starting material is consumed (monitored by TLC). The catalyst is then filtered off, and the filtrate is concentrated under reduced pressure to afford methyl 1H-indazole-4-carboxylate. This reductive cyclization step is typically very efficient, with yields often in the range of 90-98%.
Step 3: Hydrolysis of Methyl 1H-indazole-4-carboxylate to this compound
Methyl 1H-indazole-4-carboxylate (1 equivalent) is suspended in a mixture of methanol and water, and an excess of sodium hydroxide (2-3 equivalents) is added. The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC). After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound. The hydrolysis step usually provides yields in the range of 90-95%.
Conclusion
Both synthetic routes presented offer viable pathways to this compound with good overall yields.
-
Route 1 is a classic and straightforward approach, but requires careful control of the nitration and diazotization steps to minimize side products and ensure safety.
-
Route 2 provides a high-yielding alternative, particularly in the reductive cyclization step. The additional esterification and hydrolysis steps are generally efficient and straightforward to perform.
The choice of the most suitable route will depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling the reagents and reaction conditions involved.
A Comparative Guide to the In Vitro Efficacy of 1H-Indazole Carboxamide Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development and received FDA approval. This guide provides an objective comparison of the in vitro performance of various 1H-indazole carboxamide analogs, with a focus on their inhibitory activity against key oncogenic kinases. The information presented herein is intended to aid researchers in the rational design and development of next-generation kinase inhibitors.
Comparative Analysis of In Vitro Kinase Inhibition
The following tables summarize the in vitro inhibitory activities (IC50) of different series of 1H-indazole carboxamide analogs against their respective primary kinase targets. The data is compiled from publicly available research and presented to facilitate a clear comparison of potencies.
Table 1: In Vitro Inhibitory Activity of 1H-Indazole-3-Carboxamide Analogs against p21-Activated Kinase 1 (PAK1)
| Compound ID | Structure | PAK1 IC50 (nM) | Kinase Selectivity | Reference |
| 30l | (Structure not available in search results) | 9.8 | High selectivity against a panel of 29 kinases | [1][2] |
| Summary | This series highlights the potential of the 1H-indazole-3-carboxamide scaffold for developing potent and selective PAK1 inhibitors. |
Table 2: In Vitro Inhibitory Activity of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide Analogs against Threonine Tyrosine Kinase (TTK)
| Compound ID | Structure | TTK IC50 (nM) | HCT116 Cell GI50 (µM) | Reference |
| 75 (CFI-401870) | (Structure not available in search results) | < 10 | < 0.1 | [3] |
| Summary | This class of compounds demonstrates potent enzymatic inhibition of TTK and significant anti-proliferative activity in a cancer cell line. |
Table 3: In Vitro Inhibitory Activity of 1H-Indazole-based Analogs against AXL and MER Receptor Tyrosine Kinases
| Compound ID | Structure | AXL IC50 (nM) | MER IC50 (nM) | Reference |
| 14 | (Structure not available in search results) | 1.6 | < 1 | [4] |
| Summary | This dual MER/FLT3 inhibitor also potently inhibits AXL, showcasing the potential for multi-targeted kinase inhibition with the indazole scaffold. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro assay results. Below are representative protocols for biochemical and cell-based kinase inhibition assays.
Biochemical Kinase Assay for IC50 Determination
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against a purified kinase.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., PAK1, TTK, AXL).
-
Kinase-specific substrate (peptide or protein).
-
Adenosine triphosphate (ATP).
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).[2]
-
384-well plates.
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions to generate a 10-point dose-response curve.
-
Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[5]
-
Add the kinase and substrate mixture to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow the compound to bind to the kinase.[5]
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a solution of ATP to each well. The final ATP concentration is typically at or near the Michaelis constant (Km) for the specific kinase.
-
Incubate the reaction at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[5]
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection reagent. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Read the luminescence or fluorescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
-
Cell-Based Kinase Assay for Inhibitor Screening
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency by assessing their effects within a cellular environment.
1. Reagents and Materials:
-
Cancer cell line expressing the target kinase.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Cell lysis buffer.
-
Antibodies: a phospho-specific antibody for the kinase's substrate and a total protein antibody.
-
Detection reagents (e.g., for ELISA, Western Blot, or TR-FRET).
-
96-well or 384-well cell culture plates.
2. Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds or DMSO (vehicle control) for a specific duration (e.g., 2-24 hours).
-
Cell Lysis: After treatment, wash the cells and lyse them to release the cellular proteins.
-
Detection of Phosphorylation:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies to visualize the inhibition of substrate phosphorylation.
-
ELISA/TR-FRET: Use a plate-based immunoassay with specific antibodies to quantify the levels of the phosphorylated substrate.[7]
-
-
Data Analysis:
-
Quantify the signal for the phosphorylated substrate and normalize it to the total amount of the substrate protein or a housekeeping protein.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A simplified signaling pathway of a receptor tyrosine kinase and its inhibition.
Caption: Workflow for a biochemical kinase assay to determine inhibitor IC50 values.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. assayquant.com [assayquant.com]
- 7. caymanchem.com [caymanchem.com]
A Comparative Guide to the Docking of 1H-Indazole-4-carboxylic Acid Derivatives with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the docking performance of various 1H-Indazole-4-carboxylic acid derivatives and related indazole compounds against several key protein targets implicated in diseases such as cancer and inflammation. The information presented is collated from multiple research articles and aims to provide a comprehensive overview supported by experimental and computational data.
Data Presentation: Quantitative Docking and Inhibition Data
The following tables summarize the binding affinities, interaction energies, and inhibitory concentrations of various indazole derivatives against their respective protein targets. This quantitative data is crucial for understanding the structure-activity relationships (SAR) and for the validation of computational docking studies.
Table 1: Docking and Inhibitory Data for 1H-Indazole-3-carboxamide Derivatives against Protein Kinases
| Compound | Target Protein | Binding Affinity / IC50 | Reference |
| 30l | PAK1 | IC50 = 9.8 nM | [1] |
| Hit 1-8 | GSK-3β | pIC50 = 4.9 - 5.5 | [1] |
Table 2: Binding Energies of Indazole Derivatives against Renal Cancer-Associated Protein (PDB: 6FEW)
| Compound | Binding Energy (kcal/mol) | Reference |
| 8v | High | [2][3] |
| 8w | High | [2][3] |
| 8y | High | [2][3] |
Note: The original study highlighted these compounds as having the highest binding energies, though specific numerical values were not provided in the abstract.
Table 3: Binding Energies of Indazole Analogs against PDB ID: 2ZCS
| Compound | Binding Energy (kcal/mol) | Reference |
| 3j | -7.45 | [4] |
| 3c | -6.80 | [4] |
Table 4: Binding Energies of 1-trityl-5-azaindazole Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| 3a-c, 5a-d | PBR | -257.92 to -286.37 | [5] |
| 3c | MDM2 | -359.20 | [5] |
Experimental Protocols: Molecular Docking Methodologies
This section details the common experimental protocols employed for the molecular docking of indazole derivatives. The two most frequently cited software suites are AutoDock Vina and AutoDock 4.
Protocol 1: Molecular Docking using AutoDock Vina
AutoDock Vina is a widely used program for molecular docking due to its speed and accuracy. A typical workflow is as follows:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules, ions, and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.
-
The prepared protein is saved in the PDBQT file format.[1]
-
-
Ligand Preparation:
-
The 2D structure of the 1H-indazole derivative is drawn using chemical drawing software.
-
The 2D structure is converted to a 3D structure, and its energy is minimized using a suitable force field.[1]
-
-
Docking Simulation:
-
A configuration file is created that specifies the prepared protein and ligand files, along with the definition of the search space (grid box) within the protein's active site.
-
The AutoDock Vina simulation is executed. The program generates multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).[1]
-
-
Analysis of Results:
-
The predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to understand the binding mode.
-
Protocol 2: Molecular Docking using AutoDock 4
AutoDock 4 is another powerful tool that utilizes a Lamarckian genetic algorithm for conformational searching. The general protocol shares similarities with AutoDock Vina but has some key differences:
-
Protein and Ligand Preparation: Similar to the AutoDock Vina protocol, the protein and ligand molecules are prepared and saved in the PDBQT format. This includes adding charges and defining rotatable bonds for the ligand.
-
Grid Parameter File (.gpf) Generation:
-
A grid box is defined to encompass the active site of the target protein.
-
AutoGrid is used to pre-calculate grid maps for different atom types within the defined grid box. This step generates a grid parameter file.
-
-
Docking Parameter File (.dpf) Generation:
-
A docking parameter file is created, which specifies the prepared ligand, the grid maps, and the parameters for the genetic algorithm search.
-
-
Running AutoDock:
-
The AutoDock simulation is run using the docking parameter file as input.
-
The program performs the docking simulation and generates a docking log file (.dlg) containing the results, including the binding energies and docked conformations of the ligand.
-
-
Results Analysis: The docking log file is analyzed to identify the best binding poses and their corresponding binding energies.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and the experimental workflow for molecular docking.
References
The Strategic Advantage of the 1H-Indazole-4-carboxylic Acid Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate efficacy, selectivity, and pharmacokinetic profile of a drug candidate. The 1H-indazole-4-carboxylic acid moiety has emerged as a privileged scaffold, offering distinct advantages over analogous structures in the pursuit of novel therapeutics. This guide provides a comparative analysis of the this compound scaffold against similar heterocyclic systems, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Superior Anticancer and Anti-Angiogenic Properties
Derivatives of this compound have demonstrated significant potential as anticancer and anti-angiogenic agents. A key advantage of this scaffold lies in its ability to be readily functionalized to achieve potent and selective inhibition of key biological targets involved in cancer progression.
A notable study by Sawant et al. explored a series of novel 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides, revealing their potent cytotoxic and anti-angiogenic activities.[1] The strategic placement of the carboxylic acid group at the 4-position of the indazole ring allows for the introduction of diverse amide substituents, enabling fine-tuning of the molecule's properties.
Comparative Biological Activity Data
The following table summarizes the inhibitory activity of two promising 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivatives against various pro-angiogenic cytokines.[1]
| Compound | Target Cytokine | In Vitro Inhibition |
| 11c | TNF-α | Potent Inhibitor |
| VEGF | Potent Inhibitor | |
| EGF | Potent Inhibitor | |
| 11d | TNF-α | Potent Inhibitor |
| VEGF | Potent Inhibitor | |
| IGF1 | Potent Inhibitor | |
| TGF-β | Potent Inhibitor | |
| Leptin | Potent Inhibitor |
These results highlight the versatility of the this compound scaffold in generating compounds with a broad spectrum of anti-angiogenic activity. Compound 11d , in particular, demonstrates a wider range of cytokine inhibition compared to 11c , suggesting that subtle modifications to the amide substituent can significantly impact the biological activity profile.
The Critical Role of Regioisomerism: A Comparison with Other Indazole Scaffolds
The substitution pattern on the indazole ring is crucial for biological activity. When compared to other indazole-carboxylic acid regioisomers, the 4-carboxylic acid arrangement offers a unique vector for chemical modification that can lead to enhanced potency and selectivity. This is exemplified in the field of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anticancer drugs.
While the approved PARP inhibitor Niraparib features a 2H-indazole-7-carboxamide core, research into other indazole-based PARP inhibitors has underscored the importance of the carboxamide position.[2][3] The 4-position provides a distinct spatial orientation for substituents to interact with the target enzyme's active site, potentially leading to novel binding modes and improved drug-like properties compared to the more extensively studied 3- and 7-substituted indazoles.
Comparison with Analogous Heterocyclic Scaffolds
While direct, head-to-head comparative studies are limited, we can infer the advantages of the this compound scaffold by examining the properties of analogous systems like indole and benzimidazole.
-
Indole-4-carboxylic Acid Derivatives: Indole-based compounds are well-known kinase inhibitors, particularly targeting VEGFR-2.[4][5] However, the indazole scaffold is often considered a bioisostere of indole with potentially improved metabolic stability and the ability to form an additional hydrogen bond through its N2 atom, which can enhance target binding affinity.
-
Benzimidazole-4-carboxylic Acid Derivatives: Benzimidazoles also represent a common scaffold in medicinal chemistry.[6][7] The key difference lies in the arrangement of the nitrogen atoms in the five-membered ring. The 1,2-disposition of nitrogens in the indazole ring can influence the electronic properties and hydrogen bonding capacity of the molecule compared to the 1,3-arrangement in benzimidazole, potentially leading to differences in target selectivity and off-target effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays relevant to the evaluation of this compound derivatives.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HEP3BPN 11, MDA 453, HL 60) in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 11a-x) and a standard drug (e.g., methotrexate) for a specified duration (e.g., 48 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
TNF-α Inhibition Assay (ELISA)
This assay quantifies the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory and pro-angiogenic cytokine.
Methodology:
-
Cell Stimulation: Seed appropriate cells (e.g., macrophages) in 96-well plates and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of test compounds.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for TNF-α.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric signal upon reaction with the enzyme.
-
-
Signal Measurement: Measure the absorbance at the appropriate wavelength. The intensity of the color is proportional to the amount of TNF-α present.[8][9][10]
Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase (e.g., VEGFR-2, PARP).
Methodology:
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate, and the test compound at various concentrations in a suitable reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specific period.
-
Detection: Stop the reaction and add a detection reagent. The detection method can vary, such as measuring the amount of ADP produced (for ATP-dependent kinases) or using a specific antibody to detect the phosphorylated substrate.
-
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. The signal intensity is correlated with kinase activity.
Visualizing the Mechanism of Action
Understanding the signaling pathways affected by this compound derivatives is crucial for rational drug design.
Caption: Inhibition of the TNF-α signaling pathway by this compound derivatives.
Caption: General workflow of PARP inhibition by indazole-based scaffolds.
Conclusion
The this compound scaffold presents a compelling platform for the development of novel therapeutics, particularly in oncology. Its synthetic tractability, coupled with the strategic positioning of the carboxylic acid group, allows for extensive structure-activity relationship studies, leading to compounds with potent and selective biological activities. The evidence suggests that derivatives of this scaffold hold significant advantages in terms of anti-angiogenic and anticancer properties. Further comparative studies against other heterocyclic systems will undoubtedly continue to underscore the strategic value of the this compound core in modern drug discovery.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays for measurement of TNF antagonists in practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking the performance of different coupling reagents for 1H-Indazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of amide bonds is a cornerstone of medicinal chemistry and drug development. For heteroaromatic carboxylic acids such as 1H-Indazole-4-carboxylic Acid, the choice of coupling reagent is critical to ensure high yields, minimize side reactions, and preserve chiral integrity where applicable. This guide provides a comparative analysis of commonly used coupling reagents for the amidation of this compound, supported by experimental data and detailed protocols.
Performance Benchmark of Coupling Reagents
The selection of a suitable coupling reagent is often a balance between reactivity, cost, and ease of workup. For this compound, uronium/aminium and phosphonium-based reagents are generally favored for their high efficiency, especially with less reactive amines or sterically hindered substrates.
| Coupling Reagent | Reagent Type | Typical Yield (%) | Reaction Time (h) | Key Strengths & Weaknesses |
| HATU | Uronium | 55-66%[1] | 2-6[2] | Strengths: High efficiency, suitable for difficult couplings, fast reaction times.[2][3] Weaknesses: Higher cost, potential for side reactions if not used correctly. |
| HBTU/TBTU | Uronium | Good to Excellent | 2-6 | Strengths: Widely used, effective for many applications.[2] Weaknesses: Can cause racemization in sensitive substrates. |
| PyBOP | Phosphonium | Good to Excellent | 2-6 | Strengths: Excellent performance, safer alternative to BOP.[2] Weaknesses: Can be more expensive than carbodiimides. |
| EDC/HOBt | Carbodiimide | Moderate to Good | 4-24[2][4] | Strengths: Cost-effective, common choice for standard couplings.[2] Weaknesses: HOBt has safety/shipping restrictions[2], can be less effective for challenging substrates. |
| T3P® | Phosphonic Anhydride | Good to Excellent | Not Specified | Strengths: High reactivity, often used in industrial settings. Weaknesses: Can be corrosive. |
| COMU | Uronium | Good to Excellent | Not Specified | Strengths: High reactivity, based on the less explosive Oxyma Pure leaving group.[5] Weaknesses: Newer reagent, may be less widely available. |
Note: The yields and reaction times are indicative and can vary depending on the specific amine, solvent, base, and reaction conditions used. The yield for HATU is based on specific experimental data for 1H-indazole-4-carboxamide synthesis.[1] The data for other reagents is based on their general performance with similar substrates.
Experimental Workflow & Logic
The general workflow for an amide coupling reaction involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine. The choice of coupling reagent dictates the nature of the activated intermediate.
References
Safety Operating Guide
Proper Disposal of 1H-Indazole-4-carboxylic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1H-Indazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize health risks and environmental impact.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance requiring special handling and disposal. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1][2] The following table summarizes its key hazard classifications.
| Hazard Classification | Category | GHS Code | Description | Source |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation | |
| Specific target organ toxicity (single exposure) | 3 | H335 | May cause respiratory irritation | [2] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste and handled by a licensed waste disposal facility.[1][2][3][4][5] Do not discharge this chemical into drains, soil, or waterways.[3]
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]
2. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, weighing boats, paper towels), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be sealable, airtight, and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]
3. Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when waste was first added.
4. Spill Management:
-
In the event of a spill, prevent further spread.
-
For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[3][4] Avoid generating dust.[4]
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
5. Contaminated Clothing and PPE:
-
Any clothing or PPE that becomes contaminated with this compound must be decontaminated or disposed of as hazardous waste.[1][4] Contaminated clothing should be removed immediately and washed before reuse where appropriate.[1][4]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.
-
Always consult and adhere to your institution's specific waste disposal protocols, as well as local, regional, and national regulations to ensure full compliance.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1H-Indazole-4-carboxylic Acid
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 1H-Indazole-4-carboxylic Acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Chemical Profile:
-
Name: this compound
-
CAS Number: 677306-38-6
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of personal protective equipment. Below is a summary of the required PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[3] | To protect eyes from splashes and airborne particles.[3] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended). A chemical-resistant lab coat or apron.[3][4] | To prevent skin contact and contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling the powder outside of a fume hood or if dust is generated.[3][4] | To protect against the inhalation of harmful dust and vapors. |
| Foot Protection | Closed-toe shoes.[3] | To protect feet from spills. |
Safe Handling and Emergency Protocols
Adherence to a strict operational plan is crucial for ensuring laboratory safety. Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3][5] The laboratory must be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.[6]
First Aid Measures:
-
If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2][6]
-
If on Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[2][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2][6]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Get medical help immediately.[1][6]
Experimental Protocol: Safe Handling of this compound
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Verify that the chemical fume hood is functioning properly and that an emergency eyewash station and safety shower are accessible.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid this compound within the fume hood to contain any dust. Use appropriate tools to handle the material and avoid creating dust.
-
Dissolution: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. If diluting an acidic solution, always add acid to water, never the other way around.
-
Reaction: Carry out all reactions involving this compound within the fume hood. Ensure all glassware is properly secured.
-
Post-Experiment: After completion, decontaminate all surfaces and equipment.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[2][6] Do not empty into drains.[6]
-
Contaminated Materials: All materials that have come into contact with the acid, including gloves, wipes, and disposable labware, must be collected in a designated hazardous waste container.[3]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[3]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
